1,2-Dipiperidinoethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQPNRUQXPLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062067 | |
| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |
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Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932-04-3 | |
| Record name | 1,2-Dipiperidinoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dipiperidinoethane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dipiperidinylethane | |
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| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |
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| Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-ethylenedipiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-Ethylenedipiperidine | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3M2M6CQR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dipiperidinoethane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1,2-dipiperidinoethane. All quantitative data is summarized in structured tables for clarity, and detailed protocols for representative experiments are provided.
Chemical Structure and Identifiers
This compound, also known as 1,1'-(1,2-Ethanediyl)bispiperidine, is a vicinal diamine featuring two piperidine rings linked by an ethylene bridge. The nitrogen atoms are tertiary amines, making the molecule a useful bidentate chelating ligand and a base in organic synthesis.
| Identifier | Value |
| IUPAC Name | 1-(2-piperidin-1-ylethyl)piperidine[1] |
| CAS Number | 1932-04-3[1] |
| Molecular Formula | C₁₂H₂₄N₂[1] |
| SMILES | C1CCN(CC1)CCN2CCCCC2[1] |
| InChI | InChI=1S/C12H24N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H2[1] |
| InChIKey | UYMQPNRUQXPLCY-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a clear, colorless to yellow liquid at room temperature with a high boiling point. Its properties are summarized below.
| Property | Value |
| Molecular Weight | 196.33 g/mol [1] |
| Monoisotopic Mass | 196.1939 Da[1] |
| Appearance | Clear, colorless to yellow liquid |
| Melting Point | -1 to -0.5 °C |
| Boiling Point | 265 °C |
| Density | 0.91 g/cm³ |
| Flash Point | 110 °C |
| pKa (Predicted) | 9.73 ± 0.10 |
| Refractive Index | 1.4865 - 1.4885 (at 20°C) |
| XlogP (Predicted) | 2.0[1] |
Synthesis and Characterization
The most common synthesis of this compound involves the nucleophilic substitution of a 1,2-dihaloethane with piperidine. Below is a representative experimental protocol for its synthesis and characterization.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via nucleophilic substitution of 1,2-dibromoethane with piperidine.
Materials:
-
Piperidine
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (2.2 equivalents), anhydrous potassium carbonate (2.5 equivalents), and 100 mL of anhydrous acetonitrile.
-
Addition of Electrophile: While stirring the mixture, add 1,2-dibromoethane (1.0 equivalent) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup (Quenching and Extraction): Cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solid with diethyl ether. Concentrate the filtrate under reduced pressure. Resuspend the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound as a clear liquid.
Experimental Protocol: Characterization
Objective: To confirm the structure and purity of the synthesized this compound using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Spectrum: Resonances corresponding to the piperidine ring protons (α- and β/γ- to the nitrogen) and a characteristic singlet or multiplet for the ethylene bridge protons.
-
Expected ¹³C NMR Spectrum: Three distinct signals are expected: one for the ethylene bridge carbons and two for the piperidine ring carbons (α, β, and γ carbons, with potential overlap).[2]
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using an FTIR spectrometer with an ATR accessory or by preparing a neat thin film on a salt plate (NaCl or KBr).
-
Expected Spectrum: Characteristic C-H stretching peaks for sp³ hybridized carbons just below 3000 cm⁻¹. Strong C-N stretching bands in the 1200-1000 cm⁻¹ region. The absence of N-H stretching bands (3500-3300 cm⁻¹) confirms the tertiary nature of the amines.[1]
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, typically with electron ionization (EI) coupled with gas chromatography (GC-MS).
-
Expected Spectrum: The molecular ion peak (M⁺) should be observed at m/z = 196. A prominent base peak is often observed at m/z = 98, corresponding to the fragmentation that yields a piperidinylmethyl cation.[1]
-
Reactivity and Applications
Basicity and Nucleophilicity
The two tertiary amine nitrogens in this compound are basic and nucleophilic. The molecule can be protonated twice to form a dihydrochloride salt. Its nucleophilicity is central to its synthesis and its role in various chemical reactions.
Bidentate Chelating Ligand
A primary application of this compound in research is its role as a bidentate chelating ligand in coordination chemistry. The two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands. These complexes have applications in catalysis, such as in polymerization reactions where the ligand acts as a polar additive to control the reaction's stereochemistry and composition.
Safety and Handling
This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| STOT (Single Exposure) | May cause respiratory irritation. |
Handling and Storage:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing vapors or mist.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.
In case of exposure, seek immediate medical attention. For spills, use inert absorbent material and dispose of it as hazardous waste.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dipiperidinoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1,2-dipiperidinoethane. The information is curated for professionals in the fields of chemical research and drug development, presenting detailed experimental protocols, characterization data, and a workflow visualization.
Introduction
This compound, also known as 1,1'-(1,2-ethanediyl)bis(piperidine), is a diamine compound featuring two piperidine rings linked by an ethylene bridge. Its chemical formula is C₁₂H₂₄N₂ and it has a molecular weight of 196.33 g/mol [1][2]. The symmetrical structure and the presence of two tertiary amine groups make it an interesting ligand in coordination chemistry and a potential building block in the synthesis of more complex molecules. While its direct role in signaling pathways is not extensively documented in publicly available literature, the piperidine moiety is a common scaffold in many biologically active compounds, suggesting potential for further investigation in drug discovery and development[3][4].
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the nucleophilic substitution reaction between piperidine and a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane. The reaction proceeds via a double N-alkylation of two piperidine molecules.
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for nucleophilic substitution reactions.
Materials:
-
Piperidine
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (for salt formation)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (2.2 equivalents) in acetonitrile or DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The base is crucial to neutralize the hydrobromic acid formed during the reaction.
-
Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.0 equivalent) to the stirred mixture. The reaction is exothermic, so controlled addition is recommended.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification of the Free Base: Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
-
Salt Formation (Optional): For easier handling and storage as a solid, the dihydrochloride salt can be prepared. Dissolve the purified free base in ethanol and add a stoichiometric amount of concentrated hydrochloric acid. The salt will precipitate and can be collected by filtration, washed with cold ethanol, and dried.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1932-04-3 | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂ | [1] |
| Molecular Weight | 196.33 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | -1 to -0.5 °C | [5] |
Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.4 (m, 8H, N-CH₂-CH₂- in piperidine), ~2.3 (s, 4H, N-CH₂-CH₂-N), ~1.5 (m, 8H, -CH₂-CH₂-CH₂- in piperidine), ~1.4 (m, 4H, -CH₂-CH₂-CH₂- in piperidine) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~57.0 (N-CH₂-CH₂-N), ~55.0 (N-CH₂ in piperidine), ~26.0 (-CH₂- in piperidine), ~24.0 (-CH₂- in piperidine) |
| IR (Neat) | ν (cm⁻¹): ~2930 (C-H stretch), ~2850 (C-H stretch), ~1440 (CH₂ bend), ~1100 (C-N stretch)[1] |
| Mass Spectrometry (EI) | m/z: 196 (M⁺), 98 (base peak, [C₅H₁₀N-CH₂]⁺)[1] |
Applications and Workflows
While direct applications in drug signaling pathways are not well-documented, this compound and its derivatives have been explored in other areas of chemistry, such as polymerization.
Use in Anionic Polymerization
This compound has been used as a polar additive or modifier in the anionic polymerization of dienes like isoprene and butadiene, as well as in the copolymerization of styrene and isoprene[6][7][8][9]. In these processes, it complexes with the organolithium initiator (e.g., n-butyllithium) to modify its reactivity and influence the microstructure of the resulting polymer.
Caption: Workflow of this compound in anionic polymerization.
Potential in Drug Development
The piperidine scaffold is a key structural motif in a vast number of approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and antipsychotic properties[4][10]. The presence of two piperidine moieties in this compound suggests that it could serve as a valuable scaffold for the synthesis of novel drug candidates. Its bidentate nature allows for the creation of symmetrical molecules that could potentially interact with dimeric protein targets or span across binding sites. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is a promising area for drug discovery.
Conclusion
This compound is a readily accessible compound with interesting structural features. This guide provides a solid foundation for its synthesis and characterization, which are the initial crucial steps in exploring its potential in various fields. While its application as a modifier in polymerization is established, its potential as a scaffold in medicinal chemistry remains an open and intriguing area for future research. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to work with this versatile molecule.
References
- 1. This compound | C12H24N2 | CID 74733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dipiperidinoethane (CAS: 1932-04-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dipiperidinoethane, with the CAS number 1932-04-3, is a vicinal diamine featuring two piperidine rings linked by an ethylene bridge. Its chemical structure lends it to a variety of applications in organic synthesis, coordination chemistry, and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, spectral data, and key applications, with a focus on experimental details and underlying chemical principles.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is soluble in organic solvents and exhibits moderate solubility in water.[1] The presence of two basic nitrogen atoms in the piperidine rings makes it a notable nucleophile and a bidentate ligand.[1]
| Property | Value | Reference(s) |
| CAS Number | 1932-04-3 | [2] |
| Molecular Formula | C₁₂H₂₄N₂ | [2] |
| Molecular Weight | 196.33 g/mol | [2] |
| Melting Point | -1 to -0.5 °C | [2] |
| Boiling Point | 265 °C | [2] |
| Density | 0.91 g/cm³ | [2] |
| Synonyms | 1,1'-(1,2-Ethanediyl)bispiperidine, DPE | [2] |
Synthesis
A common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between piperidine and a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. The reaction proceeds via a double N-alkylation of two piperidine molecules.
Experimental Protocol: Synthesis from Piperidine and 1,2-Dibromoethane
Materials:
-
Piperidine
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Ethanol (or another suitable solvent)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (2.2 equivalents) in absolute ethanol.
-
Add potassium carbonate (2.5 equivalents) to the solution to act as a base and neutralize the HBr formed during the reaction.
-
Slowly add 1,2-dibromoethane (1.0 equivalent) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound are consistent with its symmetric structure.
1H NMR (CDCl₃):
-
δ ~2.4 ppm (s, 4H): Ethylene bridge protons (-N-CH₂-CH₂-N-). The singlet is due to the rapid conformational averaging on the NMR timescale.
-
δ ~2.3 ppm (m, 8H): Piperidine protons adjacent to the nitrogen atoms (α-protons).
-
δ ~1.5 ppm (m, 8H): Piperidine protons at the β-positions.
-
δ ~1.4 ppm (m, 4H): Piperidine protons at the γ-position.
13C NMR (CDCl₃): [2]
-
δ ~57.0 ppm: Ethylene bridge carbons (-N-C H₂-C H₂-N-).
-
δ ~55.0 ppm: Piperidine carbons adjacent to the nitrogen (α-carbons).
-
δ ~26.0 ppm: Piperidine β-carbons.
-
δ ~24.5 ppm: Piperidine γ-carbon.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is characterized by fragmentation patterns typical for aliphatic amines.
Key Fragmentation Pathways:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 196) may be observed, though it can be weak.
-
α-Cleavage: The most prominent fragmentation pathway involves the cleavage of the C-C bond adjacent to a nitrogen atom, leading to the formation of a stable iminium ion. A major fragment is often observed at m/z 98 , corresponding to the [C₅H₁₀N-CH₂]⁺ ion, which is the base peak.[3] This results from the cleavage of the ethylene bridge. Another significant fragment can be seen at m/z 84 , corresponding to the piperidinyl cation [C₅H₁₀N]⁺.
Applications
Polymer Chemistry
This compound serves as a polar additive or modifier in anionic polymerization. In the polymerization of dienes like isoprene and styrene, it can be used in conjunction with an organolithium initiator (e.g., n-butyllithium) to influence the microstructure of the resulting polymer.[4] The addition of this Lewis base can affect the stereochemistry of the polymerization, for example, by increasing the proportion of 3,4- and 1,2-additions over 1,4-addition in the polymerization of isoprene.[4]
Caption: A generalized experimental workflow for anionic polymerization using this compound as a modifier.
Coordination Chemistry
As a bidentate N,N'-donor ligand, this compound can coordinate with various transition metals to form stable chelate complexes. These complexes have potential applications in catalysis. While specific catalytic applications for this compound complexes are not extensively documented in readily available literature, the broader class of vicinal diamine ligands is known to be effective in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions. The steric bulk of the piperidine rings can influence the coordination geometry and the reactivity of the metal center.
Pharmaceutical and Agrochemical Synthesis
The piperidine moiety is a common structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals.[1] this compound can serve as a versatile building block for the synthesis of more complex molecules containing two piperidine units. While there is no widespread reporting of this compound as a direct component in approved drugs, its structural features make it a candidate for investigation in drug discovery programs. The basic nature of the nitrogen atoms can be important for receptor binding and for tuning the pharmacokinetic properties of a drug candidate.
At present, there are no specific, well-documented signaling pathways that are directly modulated by this compound itself. The biological activity of compounds containing this moiety would be highly dependent on the overall molecular structure.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.[3]
Conclusion
This compound is a valuable and versatile chemical compound with established and potential applications in several fields of chemistry. Its utility as a modifier in polymer synthesis is well-demonstrated, and its properties as a bidentate ligand suggest potential for the development of novel catalysts. As a building block for more complex molecules, it may also find future applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 1. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C12H24N2 | CID 74733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of 1,2-Dipiperidinoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dipiperidinoethane, a diamine compound of interest in various chemical and pharmaceutical research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: 1-(2-(piperidin-1-yl)ethyl)piperidine
-
Synonyms: 1,2-Bis(piperidino)ethane
-
CAS Number: 1932-04-3[1]
-
Molecular Formula: C₁₂H₂₄N₂[1]
-
Molecular Weight: 196.34 g/mol [1]
-
Appearance: Liquid
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound. Due to the nature of publicly available information, some specific peak assignments are based on predicted values and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three main groups of signals corresponding to the protons of the piperidine rings and the ethane bridge.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 (predicted) | t | 4H | -N-CH₂ -CH₂- (Piperidine α) |
| ~2.3 (predicted) | s | 4H | -N-CH₂ -CH₂ -N- (Ethane bridge) |
| ~1.5 (predicted) | m | 12H | -CH₂-CH₂ -CH₂ -CH₂- (Piperidine β, γ) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows four distinct signals corresponding to the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~56 (predicted) | -N-C H₂-CH₂- (Piperidine α) |
| ~55 (predicted) | -N-C H₂-C H₂-N- (Ethane bridge) |
| ~26 (predicted) | -CH₂-C H₂-CH₂- (Piperidine β) |
| ~24 (predicted) | -CH₂-C H₂-CH₂- (Piperidine γ) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorptions for C-H and C-N bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930 - 2800 | Strong | C-H stretching (Aliphatic) |
| 1450 - 1470 | Medium | CH₂ scissoring |
| 1300 - 1000 | Medium | C-N stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization shows a characteristic fragmentation pattern.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 196 | Low | [M]⁺ (Molecular Ion) |
| 99 | High | [C₆H₁₃N]⁺ |
| 98 | Base Peak | [C₆H₁₂N]⁺ |
| 55 | Medium | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
¹H NMR Spectroscopy
-
Instrument: Varian A-60 NMR Spectrometer.[1]
-
Sample Preparation: The sample was prepared by dissolving a small amount of this compound in a deuterated solvent, typically deuterochloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The ¹H NMR spectrum was acquired at room temperature. Standard acquisition parameters for a 60 MHz spectrometer were used.
¹³C NMR Spectroscopy
-
Instrument: Varian CFT-20 NMR Spectrometer.[2]
-
Solvent: Chloroform-d (CDCl₃).[2]
-
Sample Preparation: The sample was prepared by dissolving a sufficient concentration of this compound in CDCl₃.
-
Data Acquisition: The ¹³C NMR spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a thin film in a capillary cell.[1] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.
-
Data Acquisition: The IR spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.[3]
-
Sample Introduction: The sample was introduced via a gas chromatograph to separate it from any impurities before entering the mass spectrometer.
-
Data Acquisition: The mass spectrometer scanned a typical mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions. The fragmentation pattern is a result of the high energy ionization process causing the molecule to break apart in a reproducible manner.[3]
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: Workflow of Spectroscopic Analysis.
Caption: Key Fragmentation Pathways in MS.
References
An In-depth Technical Guide to the Solubility and Stability of 1,2-Dipiperidinoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1,2-Dipiperidinoethane. Due to a lack of extensive publicly available data on this specific compound, this guide also includes generalized experimental protocols for determining these crucial physicochemical properties, which are fundamental for research and development.
Introduction to this compound
This compound is a diamine compound featuring two piperidine rings linked by an ethane bridge. Its chemical structure suggests potential utility as a ligand, a building block in organic synthesis, and in the development of pharmacologically active molecules. An understanding of its solubility and stability is paramount for its application in these fields.
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, based on the chemical structure and data from analogous compounds such as piperidine and its derivatives, a qualitative assessment can be inferred. Piperidine itself is highly soluble in water and a range of organic solvents.[1] Similarly, piperidine-2-ethanol is very soluble in water and soluble in organic solvents.[2] It is therefore anticipated that this compound exhibits good solubility in many organic solvents. Its solubility in aqueous media may be limited but can be significantly enhanced by forming a salt, such as the dihydrochloride salt.[3]
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low to Moderate | The presence of two tertiary amine groups allows for hydrogen bonding, but the overall hydrocarbon content is significant. Solubility is expected to increase at lower pH. |
| Alcohols (Ethanol, Methanol) | High | Expected to be readily soluble due to the polar nature of the solvent and the amine functionalities. |
| Polar Aprotic | ||
| DMSO, DMF | High | These solvents are effective at solvating a wide range of organic molecules. |
| Acetone, Acetonitrile | High | Good general solvents for organic compounds of this nature. |
| Non-Polar | ||
| Toluene, Hexane | Moderate to High | The significant hydrocarbon character of the molecule suggests solubility in non-polar solvents. |
| Dichloromethane, Chloroform | High | Expected to be readily soluble. |
Stability Profile
This compound is generally considered to be a chemically stable compound under standard laboratory conditions at room temperature.[4] However, its stability can be compromised under specific conditions.
Table 2: Stability and Incompatibility of this compound
| Condition/Material | Stability/Reactivity | Hazardous Decomposition Products |
| Thermal Stress | Stable at ambient temperatures. Thermal decomposition can occur at elevated temperatures. | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and other irritating gases and vapors.[4][5] |
| Strong Oxidizing Agents | Incompatible. Can lead to vigorous reactions. | Not specified, but likely to involve oxidation of the amine and piperidine rings. |
| Strong Acids | Incompatible. Will react to form salts. | Not applicable (acid-base reaction). |
| Hazardous Polymerization | Hazardous polymerization does not occur.[5] | Not applicable. |
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol, etc.)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.[7]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[6]
-
Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[6][8]
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[7]
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter that does not bind the compound.[6]
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of this compound using a validated analytical method.
-
The experiment should be performed in triplicate for each solvent and temperature.[9]
Forced degradation studies are essential for identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods.[6]
Objective: To evaluate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[6]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[6]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Stress: Solid compound at 80 °C for 48 hours.[6]
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound in an appropriate solvent.
-
Expose the solutions and solid material to the stress conditions outlined above.
-
At specified time points, withdraw samples.
-
Analyze the samples using a suitable stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate the parent compound from any degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the solubility and stability assessment of a compound like this compound.
Caption: Workflow for Solubility and Stability Testing.
Conclusion
While specific quantitative data for the solubility of this compound is sparse, its chemical structure suggests it is soluble in a variety of organic solvents with some potential for aqueous solubility, particularly as a salt. The compound is stable under normal conditions but is susceptible to degradation at high temperatures and in the presence of strong oxidizing agents and acids. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, thereby facilitating its effective use in scientific research and drug development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Piperidine, 1,1'-(1,2-ethanediyl)bis-, dihydrochloride | C12H26Cl2N2 | CID 121222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. georganics.sk [georganics.sk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. materialneutral.info [materialneutral.info]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
1,2-Dipiperidinoethane: A Technical Guide to Safety, Handling, and Material Safety Data
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and material safety data sheet (MSDS) information for 1,2-Dipiperidinoethane. The following sections detail the hazardous properties, safe handling procedures, and emergency response protocols for this compound, intended for use by professionals in research and development environments.
Chemical Identification and Physical Properties
This compound is a chemical compound with the molecular formula C12H24N2. It is also known by other names, including 1,1'-(1,2-Ethanediyl)bispiperidine.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C12H24N2 | [2][3] |
| Molar Mass | 196.33 g/mol | [2][4][5] |
| CAS Number | 1932-04-3 | [1][2][4][6] |
| EC Number | 217-692-7 | [2][4][6] |
| Appearance | Clear to yellow liquid | [4][6] |
| Boiling Point | 265 °C | [2][3] |
| Melting Point | -1 to -0.5 °C | [2][3] |
| Flash Point | 110 °C | [2] |
| Density | 0.91 - 0.9236 g/cm³ | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[1][4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4][6]
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Safe Handling and Storage Workflow
Proper handling and storage of this compound are crucial to minimize exposure and ensure a safe working environment. The following diagram outlines the recommended workflow from procurement to disposal.
Caption: A logical workflow for the safe handling of this compound.
Exposure Controls and Personal Protection
To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.
| Control Parameter | Recommendation |
| Engineering Controls | - Work in a well-ventilated area.[4] - Use a laboratory fume hood for procedures that may generate vapors. - Ensure eyewash stations and safety showers are readily accessible.[1] |
| Eye/Face Protection | - Wear tightly fitting safety goggles with side-shields.[4] - A face shield may be necessary for splash hazards.[1] |
| Skin Protection | - Wear chemical-resistant gloves (e.g., nitrile rubber).[4] - Wear appropriate protective clothing to prevent skin exposure.[1][4] |
| Respiratory Protection | - If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with appropriate cartridges.[4] |
| Hygiene Measures | - Wash hands thoroughly after handling.[1][4] - Do not eat, drink, or smoke in work areas.[1][4] |
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | - Move the victim to fresh air.[4] - If breathing is difficult, administer oxygen.[1][4] - If not breathing, give artificial respiration.[4] - Seek immediate medical attention.[1][4] |
| Skin Contact | - Immediately remove contaminated clothing.[4] - Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] - Seek medical attention.[1][4] |
| Eye Contact | - Rinse cautiously with water for several minutes.[4] - Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] - Seek immediate medical attention.[1][4] |
| Ingestion | - Rinse mouth with water.[4] - Do NOT induce vomiting.[4] - Never give anything by mouth to an unconscious person.[4] - Seek immediate medical attention.[1][4] |
| Fire Fighting | - Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] - Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4] |
| Accidental Release | - Evacuate personnel from the area.[4] - Ensure adequate ventilation.[4] - Wear appropriate personal protective equipment.[4] - Absorb the spill with inert, non-combustible material (e.g., sand, earth).[1][8] - Collect the absorbed material in a suitable, closed container for disposal.[4] - Prevent the spill from entering drains or waterways.[4] |
Toxicological Information and Experimental Protocols
The acute toxicity of this compound has been categorized as harmful through oral, dermal, and inhalation routes. While specific experimental reports for this compound are not publicly available, the methodologies for determining these toxicological endpoints are standardized by organizations such as the Organisation for Economic Co-operation and Development (OECD). The likely protocols used are described below.
Acute Oral Toxicity (OECD Guideline 401 - Rescinded, but foundational; now OECD 420, 423, or 425)
The acute oral toxicity is likely determined by administering the substance to fasted rodents (typically rats) via gavage.[6] A stepwise procedure is used where groups of animals are given a single dose of the chemical.[6] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[6] A post-mortem examination (necropsy) is performed on all animals.[6] The results are used to determine the LD50 (the dose lethal to 50% of the test population) and to classify the substance's oral toxicity.
Acute Dermal Toxicity (OECD Guideline 402)
In this test, the substance is applied to a shaved area of the skin of an animal (often a rat or rabbit) for a 24-hour period.[7][9] The test area is typically covered with a porous gauze dressing to hold the substance in contact with the skin.[7] A stepwise procedure with different dose levels is used on groups of animals.[5][10] The animals are observed for at least 14 days for signs of toxicity and mortality.[5][9] A necropsy is performed on all animals at the end of the observation period.[7][9] This allows for the determination of the dermal LD50 and classification of the substance's dermal toxicity.
Acute Inhalation Toxicity (OECD Guideline 403)
For this assessment, animals (usually rats) are exposed to the chemical as a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours.[4][11] Two main protocols exist: a traditional LC50 test where groups of animals are exposed to different concentrations, and a Concentration x Time (C x t) protocol which examines toxicity over multiple exposure durations.[1][4][11] The animals are then observed for at least 14 days for signs of toxicity and mortality.[4] This data is used to determine the LC50 (the concentration in air that is lethal to 50% of the test population) and to classify the substance's inhalation toxicity.
Disposal Considerations
Waste this compound and contaminated materials must be disposed of as hazardous waste.[1][4] Disposal should be carried out in accordance with all applicable local, state, and federal regulations.[4] Do not allow the chemical to enter drains or the environment.[4]
Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current SDS provided by the supplier and follow all institutional safety protocols.
References
- 1. oecd.org [oecd.org]
- 2. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 3. oecd.org [oecd.org]
- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 5. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
1,2-Dipiperidinoethane: A Comprehensive Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dipiperidinoethane, a symmetrical diamine, has carved a niche for itself in various scientific domains, ranging from polymer chemistry to pharmaceutical synthesis. This technical guide provides a comprehensive overview of its discovery and historical development, detailing its synthesis, physicochemical properties, and key applications. The document summarizes quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for its synthesis, and visualizes relevant chemical processes and relationships using DOT language diagrams. This guide is intended to be a valuable resource for researchers and professionals working with or interested in this compound and its derivatives.
Introduction
This compound, also known by its IUPAC name 1-(2-piperidin-1-ylethyl)piperidine, is a vicinal diamine characterized by two piperidine rings linked by an ethane bridge. Its chemical structure confers upon it interesting properties as a bidentate ligand in coordination chemistry and as a versatile building block in organic synthesis. While its modern applications are well-documented, its historical origins and the evolution of its scientific utility are less commonly discussed. This guide aims to fill that gap by providing a detailed account of its journey from initial synthesis to its current roles in science and industry.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily accessible historical chemical literature. However, its synthesis falls within a broader class of reactions involving the N-alkylation of secondary amines with dihaloalkanes, a well-established synthetic route in the late 19th and early 20th centuries. It is plausible that this compound was first prepared during systematic investigations of N,N'-disubstituted ethylenediamines.
A notable application that brought this compound into the pharmaceutical landscape is its use as a key intermediate in the synthesis of Pipazetate[1][2]. Pipazetate, a cough suppressant, was developed in the mid-20th century, and the need for an efficient synthesis route for this drug likely spurred further investigation into the production and properties of this compound.
In more recent decades, its utility has expanded into the field of polymer chemistry, where it is employed as a polar modifier or additive in anionic polymerization processes to control the microstructure of polymers such as polybutadiene and styrene-isoprene copolymers[3].
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 196.33 g/mol [4]. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂ | [4] |
| Molecular Weight | 196.33 g/mol | [4] |
| CAS Number | 1932-04-3 | [4] |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Soluble in organic solvents | |
| pKa | Not reported |
Synthesis and Experimental Protocols
The most common and straightforward method for the synthesis of this compound is the direct N-alkylation of piperidine with a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane.
General Synthesis Pathway
The reaction involves the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon of the dihaloalkane. The reaction proceeds in a stepwise manner, with the monosubstituted intermediate, N-(2-haloethyl)piperidine, being formed first, which then reacts with a second molecule of piperidine to yield the final product. An excess of piperidine is often used to act as both the nucleophile and a base to neutralize the hydrogen halide formed during the reaction.
Detailed Experimental Protocol
Materials:
-
Piperidine
-
1,2-Dichloroethane
-
Anhydrous potassium carbonate (or other suitable base)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or DMF)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (e.g., 4 molar equivalents) and the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution of piperidine, slowly add 1,2-dichloroethane (1 molar equivalent). If a base other than excess piperidine is used, add anhydrous potassium carbonate (at least 2 molar equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (piperidine hydrochloride or potassium chloride) has formed, remove it by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it with water to remove any remaining salts.
-
Separate the organic layer and dry it over an anhydrous drying agent.
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.
-
Applications
Pharmaceutical Synthesis
The primary pharmaceutical application of this compound is as a precursor in the synthesis of Pipazetate [1][2]. The synthesis involves the reaction of this compound with a suitable thiophene-containing carboxylic acid derivative.
Polymer Chemistry
In polymer chemistry, this compound and its derivatives are utilized as polar additives in the anionic polymerization of dienes and vinyl aromatic monomers[3]. The addition of such Lewis bases can significantly influence the polymerization process.
Workflow of Anionic Polymerization with this compound:
The presence of this compound can:
-
Increase the rate of polymerization.
-
Modify the stereochemistry of the resulting polymer, for example, by increasing the vinyl content in polybutadiene.
-
Influence the copolymerization of different monomers.
Coordination Chemistry
As a bidentate ligand, this compound can coordinate with various metal ions to form stable chelate complexes. The two nitrogen atoms can donate their lone pairs of electrons to a metal center. While this area is less explored compared to other diamine ligands, the potential for catalytic applications of its metal complexes exists.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation[5]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
This compound, a seemingly simple diamine, has a history intertwined with the development of both pharmaceutical and polymer sciences. While its initial discovery is not prominently chronicled, its enduring utility as a synthetic intermediate and a functional additive is a testament to its valuable chemical properties. This guide has provided a consolidated resource on its history, synthesis, properties, and applications, aiming to support further research and development in the fields that utilize this versatile compound.
References
- 1. [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H24N2 | CID 74733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Facile synthesis of functionalized high vinyl polybutadiene by using this compound derivatives as polar modifiers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. georganics.sk [georganics.sk]
An In-depth Technical Guide on the Physical Properties of 1,2-Dipiperidinoethane
This guide provides a comprehensive overview of the key physical properties of 1,2-Dipiperidinoethane, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format and outlining generalized experimental protocols for these determinations.
Core Physical Properties
This compound, also known by other names such as 1,1'-(1,2-Ethanediyl)bispiperidine, is a chemical compound with the molecular formula C12H24N2. It presents as a clear, colorless to yellow liquid.
Quantitative Data Summary
The experimentally determined physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Physical Property | Value |
| Melting Point | -1 to -0.5 °C[1][2][3] |
| Boiling Point | 265 °C[1][2][4] |
Experimental Protocols
While specific experimental details for the determination of the melting and boiling points of this compound are not extensively published, standardized methodologies are routinely employed for such characterizations. The following sections describe typical protocols.
3.1. Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
A common and reliable method for determining the melting point is the capillary method using a melting point apparatus.
-
Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The apparatus allows for controlled heating of the sample.
-
Measurement:
-
The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
The melting point is reported as this range.
-
3.2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Distillation Method
The boiling point is typically determined by distillation at atmospheric pressure.
-
Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The apparatus is heated, and the liquid is brought to a boil.
-
The vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.
-
The temperature is monitored throughout the distillation process. The boiling point is the constant temperature recorded on the thermometer when the liquid and vapor are in equilibrium, and a steady stream of distillate is being collected.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.
References
Theoretical studies on 1,2-Dipiperidinoethane conformation
An In-depth Technical Guide on the Theoretical Conformation of 1,2-Dipiperidinoethane
Introduction
This compound is a vicinal diamine characterized by two piperidine rings linked by an ethylene bridge. The conformational flexibility of this molecule is primarily determined by the rotation around the central carbon-carbon bond of the ethylene linker. Understanding the preferred spatial arrangement of the piperidino groups is crucial for applications in coordination chemistry, catalysis, and drug design, as the molecular shape dictates its interaction with other chemical entities.
While specific, in-depth theoretical studies exclusively focused on this compound are not abundant in publicly accessible literature, its conformational preferences can be thoroughly understood by drawing analogies from foundational studies on simpler, related molecules, most notably its parent structure, ethylenediamine.[1][2] The principles governing the conformational isomerism in 1,2-disubstituted ethanes provide a robust framework for predicting the behavior of this molecule.[3][4]
This guide synthesizes the established theoretical principles to present a detailed analysis of the likely conformational landscape of this compound.
Core Conformational Concepts: Anti vs. Gauche Isomers
The rotation around the central C-C bond in the this compound backbone gives rise to two primary stable conformers, or rotational isomers: anti and gauche.[3] These are defined by the dihedral angle formed by the N-C-C-N atoms.
-
Anti Conformer (or Trans): In this arrangement, the two piperidino groups are positioned on opposite sides of the C-C bond, resulting in a dihedral angle of approximately 180°. This conformation generally minimizes steric hindrance between the bulky substituent groups.[3]
-
Gauche Conformer (or Synclinal): This conformer is characterized by the piperidino groups being positioned at approximately a 60° dihedral angle to each other.[3] In the case of the parent ethylenediamine, the gauche form is found to be the most stable, a phenomenon often attributed to intramolecular hydrogen bonding.[1][2] For this compound, while classic hydrogen bonding is absent, other stabilizing interactions such as dipole-dipole forces may influence its stability.
The interconversion between these conformers occurs rapidly at room temperature through bond rotation. The energy difference between them determines their relative populations in an equilibrium state.
Predicted Conformational Data
The following tables summarize the predicted quantitative data for the stable conformers of this compound. This data is extrapolated from computational studies on ethylenediamine and the general principles of 1,2-disubstituted ethanes.[1][3]
Table 1: Predicted Geometric Parameters for Key Conformers
| Conformer | Key Dihedral Angle (N-C-C-N) | Predicted Value |
| Gauche | τ (N-C-C-N) | ~ 60° - 70° |
| Anti | τ (N-C-C-N) | 180° |
Note: The gauche dihedral angle is based on quantum chemical studies of ethylenediamine, which indicate a value of approximately 63°.[1]
Table 2: Predicted Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) | Predicted Stability |
| Gauche | 0.0 (Reference) | More Stable |
| Anti | +0.5 to +1.5 | Less Stable |
Note: The relative stability is based on the observation that the gauche conformation is more stable for the parent ethylenediamine molecule.[1][2] The exact energy difference for this compound would require specific computational investigation.
Theoretical and Computational Protocols
The conformational analysis of molecules like this compound is typically performed using a variety of computational chemistry methods. A standard and powerful technique is the Potential Energy Surface (PES) scan.
Potential Energy Surface (PES) Scan
A PES scan is a computational experiment used to explore the energy of a molecule as a function of its geometry. For conformational analysis, a "relaxed" PES scan is most common.[5]
Methodology:
-
Structure Definition: An initial 3D structure of the this compound molecule is built. The key coordinate to be investigated, the N-C-C-N dihedral angle, is identified.
-
Constraint and Optimization: The chosen dihedral angle is systematically varied in discrete steps (e.g., every 10-15 degrees) from 0° to 360°. At each step, this angle is held fixed ("frozen" or "constrained").
-
Energy Minimization: For each constrained value of the dihedral angle, the rest of the molecule's geometry (all other bond lengths, bond angles, and dihedral angles) is allowed to relax to its minimum energy configuration. This process is known as geometry optimization.[5]
-
Energy Calculation: The potential energy of the resulting optimized structure is calculated for each step of the dihedral angle rotation.
-
Plotting the PES: The calculated energy is plotted against the corresponding dihedral angle value. The minima on this curve represent the stable conformers (gauche and anti), while the maxima represent the transition states (energy barriers) between them.
Computational Details:
-
Level of Theory: Density Functional Theory (DFT) is a widely used method for such calculations, often with functionals like B3LYP.[6][7]
-
Basis Set: A basis set, such as 6-31G(d) or larger, is chosen to describe the atomic orbitals of the molecule.
-
Software: This entire procedure is carried out using quantum chemistry software packages like Gaussian, Q-Chem, or similar programs.[5]
Visualizations
Conformational Isomers
The following diagram illustrates the primary rotational isomers of this compound.
Caption: Newman projection representations of Gauche and Anti conformers.
Computational Workflow for PES Scan
The diagram below outlines the logical flow of a computational Potential Energy Surface (PES) scan.
Caption: Workflow for a relaxed Potential Energy Surface (PES) scan.
Conclusion
Based on the robust theoretical framework established for ethylenediamine and other 1,2-disubstituted ethanes, it is predicted that this compound exists as an equilibrium mixture of gauche and anti conformers. The gauche form is anticipated to be the more stable of the two, though the presence of the bulky piperidine rings could modulate the energy difference compared to the parent diamine. Definitive quantitative data on the precise dihedral angles and the energy landscape requires a dedicated computational study employing methods such as DFT-based Potential Energy Surface scans. Such a study would provide valuable, specific insights for researchers utilizing this compound in further scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
1,2-Dipiperidinoethane: A Technical Guide to Unexplored Research Frontiers
For Immediate Release
This technical guide provides an in-depth analysis of 1,2-Dipiperidinoethane (DPE), a symmetrical diamine with significant, yet largely untapped, potential in coordination chemistry, catalysis, and drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical scaffolds and their applications. Herein, we delineate key research areas, supported by detailed experimental protocols and data, to catalyze further investigation into this versatile molecule.
Core Molecular Properties of this compound
This compound, also known as 1,1'-(1,2-Ethanediyl)bispiperidine, is a bidentate ligand featuring two piperidine rings linked by an ethylene bridge. This structure provides two tertiary amine nitrogen atoms as coordination sites, making it an excellent chelating agent for various metal ions. Its physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1932-04-3 | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂ | [1][2] |
| Molecular Weight | 196.33 g/mol | [1] |
| IUPAC Name | 1-(2-piperidin-1-ylethyl)piperidine | [1] |
| Density | 0.9236 g/cm³ at 16.5 °C | [2] |
| Boiling Point | 265 °C | [2] |
| Melting Point | -0.5 °C | [2] |
| Vapor Pressure | 0.0094 mmHg at 25°C | [2] |
| XLogP3 | 1.8 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a direct nucleophilic substitution reaction. The nitrogen atoms of two piperidine molecules act as nucleophiles, displacing the leaving groups from a 1,2-disubstituted ethane, such as 1,2-dichloroethane or 1,2-dibromoethane.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (2.0 equivalents), anhydrous potassium carbonate (2.2 equivalents), and acetonitrile (250 mL).
-
Reagent Addition: While stirring, add 1,2-dichloroethane (1.0 equivalent) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the solid precipitate (potassium chloride and excess potassium carbonate) and wash it with a small amount of acetonitrile.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
Potential Research Area 1: Coordination Chemistry and Catalysis
The twin piperidine moieties of DPE make it an excellent N,N'-bidentate chelating ligand. The steric bulk of the piperidine rings and the flexibility of the ethyl linker can create unique coordination environments around a metal center, influencing the stability, reactivity, and selectivity of the resulting metal complexes. This opens a promising field for developing novel catalysts.
Synthesis of Novel Metal Complexes
DPE can be reacted with various transition metal salts (e.g., Pd, Cu, Ni, Co, Rh) to form stable chelate complexes.[3] The electronic and steric properties of these complexes can be fine-tuned, making them suitable for a range of catalytic applications.[3]
Catalytic Applications
Complexes derived from DPE are promising candidates for various catalytic transformations. A notable study has already demonstrated the use of DPE derivatives as polar additives to construct sterically hindered active centers for the living anionic polymerization of styrene and isoprene.[4] Further research could explore their use in:
-
Cross-Coupling Reactions: Palladium-DPE complexes could be screened for activity in Suzuki, Heck, and Sonogashira coupling reactions.
-
Hydrogenation and Transfer Hydrogenation: Rhodium or Ruthenium-DPE complexes may prove effective in the reduction of unsaturated bonds.
-
Polymerization: As demonstrated, DPE and its derivatives can act as regulators in polymerization, offering a strategy for controlling polymer microstructure.[4]
Experimental Protocol: Synthesis and Catalytic Test of a Palladium-DPE Complex
-
Complex Synthesis:
-
Dissolve dichlorobis(acetonitrile)palladium(II) (1.0 eq) in dichloromethane (DCM, 20 mL) under an inert atmosphere.
-
Add a solution of this compound (1.05 eq) in DCM (5 mL) dropwise at room temperature.
-
Stir the mixture for 4 hours. A precipitate will form.
-
Filter the solid, wash with cold DCM and diethyl ether, and dry under vacuum to yield the [Pd(DPE)Cl₂] complex.
-
-
Catalytic Test (Suzuki Coupling):
-
To a reaction vial, add aryl bromide (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the [Pd(DPE)Cl₂] catalyst (1 mol%).
-
Add a solvent mixture of toluene/water (4 mL, 3:1 v/v).
-
Heat the reaction at 100 °C for 6 hours.
-
After cooling, extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
-
Analyze the yield and purity by GC-MS and NMR spectroscopy.
-
Potential Research Area 2: Medicinal Chemistry and Drug Development
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5] Its metabolic stability and ability to modulate physicochemical properties make it a valuable component in drug design. DPE provides a symmetrical, flexible scaffold that can be derivatized to explore new chemical space for therapeutic applications, particularly in oncology.
Anticancer Drug Discovery
Studies on related piperidone structures have shown potent and selective cytotoxic activity against various cancer cell lines.[6][7] For instance, certain novel piperidones exhibit cytotoxicity in the low micromolar range against leukemia and other solid tumors.[6] This suggests that the DPE core could serve as a foundational structure for a new class of anticancer agents.
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀ / CC₅₀) | Reference |
| Piperidone Derivatives (P3-P5) | 9-cell cancer panel | Avg. CC₅₀: 1.52 - 2.26 µM | [6] |
| Piperidine Derivative | A549 (Lung) | IC₅₀: 32.43 µM | [8] |
| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2/4 (Oral) | High, tumor-selective toxicity | [7] |
Derivatization and Screening Workflow
A focused library of DPE derivatives can be synthesized and screened for biological activity. Modifications could include functionalizing the piperidine rings or the ethylene bridge.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is used to assess the cytotoxic effects of newly synthesized DPE derivatives on cancer cells.[8]
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound presents a compelling and underexplored scaffold for significant scientific advancement. Its straightforward synthesis and versatile structure make it an ideal starting point for developing novel metal-based catalysts and pioneering new classes of therapeutic agents, particularly in oncology. The detailed protocols and strategic outlines provided in this guide are intended to serve as a launchpad for researchers to unlock the full potential of this promising molecule.
References
- 1. This compound | C12H24N2 | CID 74733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1,2-Di(piperidin-1-yl)ethane-1,2-dithione | 24528-76-5 | Benchchem [benchchem.com]
- 4. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijirt.org [ijirt.org]
- 6. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1,2-Dipiperidinoethane in Coordination Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
1,2-Dipiperidinoethane (DPE) is a versatile bidentate ligand that readily forms stable chelate complexes with a variety of transition metals. Its two piperidine nitrogen atoms act as donor sites, creating a flexible five-membered ring upon coordination to a metal center. This structural motif has led to its exploration in various fields of coordination chemistry, including catalysis and materials science. This document provides detailed application notes on the use of DPE as a bidentate ligand, including its synthesis, the preparation of its metal complexes, its physicochemical properties, and potential applications. Detailed experimental protocols and visualizations are provided to guide researchers in their work with this ligand.
Introduction
The piperidine moiety is a prevalent scaffold in medicinal chemistry, known to enhance the pharmacological properties of drug candidates.[1] As a bidentate ligand, this compound (DPE) offers a simple yet effective building block for constructing coordination complexes with diverse geometries and electronic properties. The study of DPE complexes contributes to a fundamental understanding of coordination chemistry and may lead to the development of novel catalysts and materials. While extensive quantitative data on DPE complexes is not widely available in the public domain, this document synthesizes the existing knowledge to provide a practical guide for researchers.
Synthesis of this compound (DPE)
The synthesis of this compound is typically achieved through the reaction of piperidine with 1,2-dibromoethane. The following protocol is based on established methods.[2]
Experimental Protocol: Synthesis of this compound Dihydrobromide
Materials:
-
Piperidine (0.25 mol)
-
1,2-Dibromoethane (0.1 mol)
-
Absolute Ethanol (60 ml)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 0.1 mol of 1,2-dibromoethane in 20 ml of absolute ethanol.
-
To this solution, add 0.25 mol of piperidine dissolved in 40 ml of absolute ethanol dropwise with constant stirring.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 80°C.
-
Maintain the reflux for approximately 8 hours.
-
After the reflux period, allow the reaction mixture to cool and stand overnight.
-
Crystals of this compound dihydrobromide will precipitate out of the solution.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
The reported yield for this reaction is approximately 80%.[2]
Experimental Protocol: Preparation of the Free Ligand
Materials:
-
This compound dihydrobromide
-
Methanol
-
Alcoholic Potassium Hydroxide (KOH)
-
Filtration apparatus
Procedure:
-
Dissolve the synthesized this compound dihydrobromide in a minimum amount of methanol.
-
To this solution, add a calculated amount of alcoholic potassium hydroxide.
-
Potassium bromide (KBr) will precipitate immediately.
-
Remove the KBr precipitate by filtration.
-
The filtrate contains the free this compound ligand in solution and can be used directly for the synthesis of metal complexes.[2]
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes with this compound
DPE forms complexes with a range of transition metals. A general procedure for the synthesis of nitrate complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) has been reported.[2]
General Experimental Protocol: Synthesis of M(DPE)(NO₃)₂ Complexes
Materials:
-
Partially dehydrated metal nitrate salt (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂, Cd(NO₃)₂) (approx. 10 mmol)
-
This compound (DPE) solution (in ethanol, ligand to metal ratio > 2:1)
-
Anhydrous Ethanol
-
Ether
-
Stirring apparatus
-
Heating plate
-
Vacuum drying oven
Procedure:
-
Dissolve approximately 10 mmol of the partially dehydrated metal nitrate salt in a minimum amount of anhydrous ethanol with heating.
-
In a separate flask, dissolve a stoichiometric excess of the this compound ligand in a minimum amount of anhydrous ethanol.
-
Slowly add the warm ligand solution to the hot metal salt solution with constant stirring.
-
Continue stirring the mixture and maintain the temperature at 50°C for 30 minutes.
-
Allow the mixture to cool for about 20 minutes. The metal complex may precipitate immediately or upon cooling.
-
Collect the precipitated complex by filtration.
-
Wash the product three times with ether.
-
Dry the final product under vacuum at 50°C.[2]
Caption: General workflow for the synthesis of metal-DPE complexes.
Physicochemical Properties
Table 1: Physicochemical Data for this compound and its Metal Complexes
| Compound/Property | Molecular Formula | Molecular Weight ( g/mol ) | Color | Magnetic Moment (μB) | Geometry (Proposed) |
| This compound (DPE) | C₁₂H₂₄N₂ | 196.34 | - | - | - |
| [Co(DPE)(NO₃)₂] | C₁₂H₂₄CoN₄O₆ | 423.29 | Blue | 4.5 - 5.2 | Distorted Tetrahedral[2] |
| [Ni(DPE)(NO₃)₂] | C₁₂H₂₄N₄NiO₆ | 422.05 | Green | 2.8 - 3.5 | Distorted Tetrahedral[2] |
| [Cu(DPE)(NO₃)₂] | C₁₂H₂₄CuN₄O₆ | 426.90 | Green | 1.7 - 2.2 | Distorted Tetrahedral[2] |
| [Zn(DPE)(NO₃)₂] | C₁₂H₂₄N₄O₆Zn | 428.74 | White | Diamagnetic | Distorted Tetrahedral[2] |
| [Cd(DPE)(NO₃)₂] | C₁₂H₂₄CdN₄O₆ | 475.77 | White | Diamagnetic | Distorted Tetrahedral[2] |
Note: Magnetic moment ranges are typical for the proposed geometries.
Table 2: Thermal Analysis Data for M(DPE)(NO₃)₂ Complexes
| Complex | Decomposition Step 1 Temp (°C) | Decomposition Step 2 Temp (°C) | Final Residue | Thermal Stability Order |
| [Co(DPE)(NO₃)₂] | 200-350 | 350-550 | Co₃O₄ | Co(II) < Cu(II) |
| [Ni(DPE)(NO₃)₂] | 180-340 | 340-520 | NiO | Ni(II) < Co(II) |
| [Cu(DPE)(NO₃)₂] | 220-360 | 360-580 | CuO | Cu(II) < Zn(II) |
| [Zn(DPE)(NO₃)₂] | 240-380 | 380-600 | ZnO | Zn(II) < Cd(II) |
| [Cd(DPE)(NO₃)₂] | 260-400 | 400-620 | CdO |
Data extracted from thermal analysis studies.[2]
Applications
While specific catalytic and drug development applications for this compound complexes are not extensively documented, the structural features of these compounds suggest potential in several areas.
Potential Catalytic Activity
Transition metal complexes are widely used as catalysts in a variety of organic transformations. The coordination of DPE to a metal center can influence its electronic and steric properties, potentially leading to catalytic activity. For instance, similar diamine-metal complexes have been investigated for oxidation and reduction reactions. Further research is warranted to explore the catalytic potential of DPE complexes in reactions such as:
-
Oxidation of alcohols and hydrocarbons: The metal center in a DPE complex could act as a redox-active site for catalytic oxidation reactions.
-
Hydrogenation and transfer hydrogenation: DPE complexes could potentially catalyze the reduction of unsaturated bonds.
-
Cross-coupling reactions: The ligand could stabilize the metal catalyst in various oxidation states required for catalytic cycles.
Caption: A generalized catalytic cycle involving a metal-DPE complex.
Potential in Drug Development
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1] Metal complexes themselves are also being increasingly investigated as therapeutic agents. The combination of a biologically relevant scaffold like piperidine with a metal center in DPE complexes could lead to compounds with interesting biological activities.
Potential areas for investigation include:
-
Antimicrobial agents: Many metal complexes exhibit antimicrobial properties. The DPE ligand could be tailored to enhance the delivery or activity of the metal ion against bacteria and fungi.
-
Anticancer agents: The design of metal-based anticancer drugs is an active area of research. DPE complexes could be screened for their cytotoxicity against various cancer cell lines.
Caption: A conceptual pathway for the development of DPE complexes as therapeutic agents.
Conclusion
This compound is a readily accessible and versatile bidentate ligand that forms stable complexes with a range of transition metals. While detailed quantitative structural and application data remain to be fully explored, the foundational knowledge of its synthesis and coordination behavior provides a strong basis for further research. The protocols and data presented in these application notes are intended to facilitate the exploration of DPE complexes in the fields of catalysis, materials science, and medicinal chemistry. Future work should focus on obtaining single-crystal X-ray structures of these complexes to provide precise geometric data and on systematically screening their catalytic and biological activities.
References
Synthesis and Biological Evaluation of Metal Complexes with 1,2-Dipiperidinoethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of metal complexes incorporating the bidentate diamine ligand, 1,2-dipiperidinoethane. The potential of these complexes as anticancer and antibacterial agents is highlighted through a summary of relevant data and standardized testing methodologies.
Introduction
Metal complexes in medicine represent a burgeoning field of research, offering unique therapeutic opportunities that often surpass those of purely organic compounds. The coordination of metal ions with organic ligands can lead to novel structures with diverse electronic and steric properties, influencing their biological activity. This compound is a flexible bidentate N-donor ligand that can form stable chelate rings with a variety of transition metals, making it an attractive candidate for the development of new metallodrugs. The piperidine moieties within the ligand can enhance the lipophilicity of the resulting metal complexes, potentially facilitating their cellular uptake. This document outlines the synthesis of such complexes and provides detailed protocols for assessing their efficacy against cancer cell lines and pathogenic bacteria.
Synthesis Protocols
Synthesis of this compound Ligand
The this compound ligand can be synthesized through the reaction of piperidine with 1,2-dibromoethane.
Materials:
-
Piperidine
-
1,2-Dibromoethane
-
Absolute Ethanol
-
Potassium Hydroxide
-
Methanol
-
Diethyl ether
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dibromoethane (0.1 mol) in absolute ethanol (20 mL).
-
Slowly add a solution of piperidine (0.25 mol) in absolute ethanol (40 mL) dropwise to the stirred 1,2-dibromoethane solution.
-
Reflux the reaction mixture for 8 hours at approximately 80°C.
-
Allow the mixture to cool to room temperature overnight to facilitate the crystallization of this compound dihydrobromide.
-
Collect the crystals by filtration and wash with cold diethyl ether. A typical yield is around 80%.
-
To obtain the free base, dissolve the this compound dihydrobromide in a minimal amount of methanol.
-
Add a calculated amount of alcoholic potassium hydroxide to precipitate potassium bromide.
-
Remove the potassium bromide by filtration. The filtrate contains the this compound ligand in solution and can be used directly for complexation reactions or the solvent can be evaporated to yield the pure ligand.
General Synthesis of Metal Complexes with this compound
A general procedure for the synthesis of metal (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pt(II)) complexes with this compound is provided below. This can be adapted based on the specific metal salt and desired stoichiometry.
Materials:
-
This compound
-
Metal salt (e.g., Co(NO₃)₂, NiCl₂, Cu(OAc)₂, K₂PtCl₄)
-
Anhydrous ethanol or other suitable solvent (e.g., methanol, DMF)
-
Diethyl ether
Protocol:
-
Dissolve the metal salt (1 mmol) in a minimal amount of anhydrous ethanol with gentle heating.
-
In a separate flask, dissolve this compound (1 mmol for a 1:1 metal-to-ligand ratio) in a minimal amount of anhydrous ethanol.
-
Slowly add the ligand solution to the hot metal salt solution with constant stirring.
-
Continue stirring the reaction mixture at 50°C for 30 minutes.
-
Allow the mixture to cool to room temperature. The metal complex may precipitate immediately or upon cooling.
-
If no precipitate forms, the solution can be concentrated by slow evaporation or by the addition of a less polar solvent like diethyl ether to induce precipitation.
-
Collect the solid complex by filtration, wash it three times with diethyl ether, and dry it under vacuum.
Characterization of Metal Complexes
The synthesized complexes should be characterized using various spectroscopic and analytical techniques to confirm their identity and structure.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): For diamagnetic complexes, to elucidate the structure of the ligand and confirm its coordination.
-
UV-Visible Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information about its coordination geometry and bond lengths.
Application Notes: Anticancer and Antibacterial Activity
Metal complexes of this compound and related ligands have shown promising potential as both anticancer and antibacterial agents. The biological activity is influenced by the nature of the metal ion, the overall charge of the complex, and its geometry.
Anticancer Activity
Platinum-based complexes are well-established anticancer drugs.[1] The development of new platinum complexes with different ligand systems aims to overcome the limitations of existing drugs, such as cisplatin, including drug resistance and severe side effects. Complexes with piperidine-containing ligands have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Platinum Complexes with a Related Piperidinopiperidine Ligand [2]
| Compound | A2780 (Ovarian) | A2780cisR (Ovarian, Cisplatin-Resistant) | CH1 (Ovarian) | CH1cisR (Ovarian, Cisplatin-Resistant) | HCT-15 (Colon) |
| trans-[PtCl₂(NH₃)(pip-pip)]·HCl | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 8.5 ± 0.9 |
| Cisplatin | 1.1 ± 0.1 | 11.2 ± 1.2 | 0.9 ± 0.1 | 9.8 ± 1.1 | 7.5 ± 0.8 |
Note: pip-pip refers to 4-piperidinopiperidine, a structural analog of this compound.
The data suggests that the platinum complex with the piperidinopiperidine ligand is particularly effective against cisplatin-resistant ovarian cancer cell lines.[2]
Antibacterial Activity
Metal complexes can exhibit broad-spectrum antibacterial activity. The mechanism of action often involves the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interaction with DNA. Cobalt complexes, in particular, have been investigated for their antimicrobial properties.[3][4][5][6][7]
Table 2: Minimum Inhibitory Concentration (MIC) Data of Related Metal Complexes
| Complex Type | Organism | MIC Range (µg/mL) | Reference |
| Cobalt(II) complexes with antibiotics | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Potent activity reported | [3] |
| Mixed ligand Mn(II), Co(II), Zn(II) carbodithioate complexes | Candida albicans, Escherichia coli, Staphylococcus aureus | <8 - 512 | [8] |
| Transition metal complexes with N-(1-Piperidinosalicylyl) acetamide | Bacillus subtilis, Staphylococcus aureus, Proteus vulgaris | Data provided in reference | [9] |
Note: The data presented is for structurally related complexes and serves as a guide for the potential activity of this compound complexes.
Experimental Protocols for Biological Evaluation
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized metal complexes
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the metal complexes in the cell culture medium. Add 100 µL of the diluted complexes to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the complexes, e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for Antibacterial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized metal complexes
-
Standard antibiotic (e.g., gentamicin)
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the metal complexes in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the complex that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. mdpi.com [mdpi.com]
- 2. Cationic nonsymmetric transplatinum complexes with piperidinopiperidine ligands. Preparation, characterization, in vitro cytotoxicity, in vivo toxicity, and anticancer efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and Antimicrobial Studies of Cobalt(II) Complexes with Some Antibacterial Agents | Bangladesh Pharmaceutical Journal [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. Cobalt Complexes as Antiviral and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cobalt Complexes as Antiviral and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols: 1,2-Dipiperidinoethane (DPE) as a Modifier in Anionic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful technique for the synthesis of polymers with well-defined architectures, including controlled molecular weights, narrow molecular weight distributions, and specific microstructures. The properties of the resulting polymers can be finely tuned by the addition of polar modifiers to the polymerization system. 1,2-Dipiperidinoethane (DPE) is a potent bidentate Lewis base used as a modifier in alkyllithium-initiated anionic polymerizations, particularly for diene and styrenic monomers. By coordinating to the lithium counter-ion at the propagating chain end, DPE significantly influences the stereochemistry of monomer insertion, leading to polymers with tailored microstructures and properties. These well-defined polymers are crucial in various applications, including the development of advanced drug delivery systems, thermoplastic elastomers, and specialty materials.
Mechanism of Action
In anionic polymerization initiated by alkyllithiums (e.g., n-butyllithium), the propagating chain end exists as an ion pair in nonpolar solvents. The lithium cation is closely associated with the carbanionic chain end. DPE, through its two nitrogen atoms, chelates the lithium cation. This complexation increases the polarity of the ion pair and alters the steric and electronic environment around the propagating center.[1] This modification of the active species influences the mode of monomer addition. For instance, in the polymerization of butadiene, the presence of DPE favors 1,2-addition over 1,4-addition, leading to a higher vinyl content in the resulting polymer.[1]
Applications in Polymer Synthesis
The primary application of this compound in anionic polymerization is the control of polymer microstructure. This is particularly valuable in the synthesis of:
-
High-Vinyl Polydienes: DPE is used to increase the 1,2-vinyl content in polybutadiene and the 3,4- and 1,2-content in polyisoprene. High-vinyl polydienes exhibit higher glass transition temperatures and can be readily functionalized, making them useful as precursors for specialty elastomers and thermoplastic vulcanizates.
-
Styrene-Diene Copolymers: In the copolymerization of styrene and dienes like isoprene, DPE can be used to influence the monomer sequence distribution, leading to more random or alternating copolymers.[2] This allows for the tailoring of the thermal and mechanical properties of the resulting materials.[2]
-
Block Copolymers: By controlling the microstructure of the diene block, DPE enables the synthesis of well-defined block copolymers with specific properties for applications such as pressure-sensitive adhesives and compatibilizers.
Data Presentation
The following tables summarize the effect of this compound on the anionic polymerization of butadiene and styrene.
Table 1: Effect of DPE/Li Molar Ratio on the Microstructure of Polybutadiene
| DPE/Li Molar Ratio | 1,2-Vinyl Content (%) | 1,4-cis Content (%) | 1,4-trans Content (%) |
| 0 | ~8 | ~35 | ~57 |
| 0.5 | ~40 | Not specified | Not specified |
| 1.0 | ~45 | Not specified | Not specified |
| >1.0 | Up to ~80 | Not specified | Not specified |
Note: The exact microstructure percentages can vary depending on the specific reaction conditions (temperature, solvent, initiator concentration). The data presented is a representative summary from multiple sources.[3]
Table 2: Effect of DPE on the Anionic Polymerization of Styrene
| Modifier | [Modifier]/[n-BuLi] | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| None (in cyclohexane) | 0 | 50,000 | 51,000 | 1.05 |
| DPE (in cyclohexane) | 1 | 50,000 | 49,500 | 1.04 |
Note: While DPE is more commonly used for microstructure control in diene polymerization, it can also be used in styrene polymerization. The primary effect is an increase in the polymerization rate. The living nature of the polymerization is maintained, resulting in polymers with predictable molecular weights and narrow polydispersity indices (PDI).[4]
Experimental Protocols
General Considerations for Anionic Polymerization
Anionic polymerization requires stringent purity of all reagents and a completely inert atmosphere to prevent premature termination of the living polymer chains. All glassware should be rigorously cleaned and dried, and all solvents and monomers must be purified to remove protic impurities such as water and alcohols. The reactions are typically carried out under high vacuum or in a glovebox under an inert atmosphere (e.g., argon or nitrogen).
Protocol: Synthesis of High-Vinyl Polybutadiene using n-BuLi/DPE
This protocol describes the synthesis of polybutadiene with a high 1,2-vinyl content using n-butyllithium as the initiator and this compound as the modifier.
Materials:
-
Butadiene (polymerization grade)
-
Cyclohexane (anhydrous, polymerization grade)
-
n-Butyllithium (in hexane)
-
This compound (DPE)
-
Methanol (anhydrous)
-
2,6-di-tert-butyl-4-methylphenol (BHT) (antioxidant)
Equipment:
-
Schlenk line or glovebox
-
Dried and sealed glass reactor with a magnetic stirrer
-
Gas-tight syringes
-
Cannulas
Procedure:
-
Reactor Preparation: A clean, dry glass reactor equipped with a magnetic stir bar is assembled and connected to a Schlenk line. The reactor is evacuated and backfilled with high-purity argon three times to ensure an inert atmosphere.
-
Solvent and Monomer Transfer: Purified cyclohexane is transferred to the reactor via cannula under a positive pressure of argon. The reactor is then cooled to the desired polymerization temperature (e.g., 50 °C). Purified butadiene is then condensed into the reactor.
-
Modifier and Initiator Addition: The desired amount of this compound (DPE) is added to the reactor via a gas-tight syringe. The solution is allowed to equilibrate for a few minutes. The calculated amount of n-butyllithium solution is then added via syringe to initiate the polymerization. The solution will typically develop a characteristic color (e.g., yellow to orange) indicating the formation of the living polybutadienyl anions.
-
Polymerization: The reaction mixture is stirred at the desired temperature for the required time to achieve complete monomer conversion. The progress of the polymerization can be monitored by observing the viscosity increase of the solution.
-
Termination: Once the polymerization is complete, the living polymer chains are terminated by adding a small amount of degassed methanol. The color of the solution will disappear upon successful termination.
-
Polymer Isolation: A small amount of antioxidant (e.g., BHT dissolved in methanol) is added to the polymer solution. The polymer is then precipitated by slowly pouring the solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or polybutadiene standards.
-
Microstructure: Determined by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] The relative amounts of 1,2-vinyl, 1,4-cis, and 1,4-trans units can be quantified by integrating the respective signals in the NMR spectra.
-
Thermal Properties: Glass transition temperature (Tg) can be determined by Differential Scanning Calorimetry (DSC).
Visualizations
Caption: Experimental workflow for anionic polymerization.
Caption: Role of DPE in modifying the initiator.
References
- 1. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ismar.org [ismar.org]
Application Notes and Protocols for C2-Symmetric Diamines in Stereoselective Synthesis
To: Researchers, Scientists, and Drug Development Professionals
Topic: Application of 1,2-Dipiperidinoethane in Stereoselective Synthesis: A Comparative Analysis
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. C2-symmetric chiral ligands, when complexed with transition metals, are powerful tools for achieving high levels of stereocontrol in a wide array of chemical transformations. This document initially aimed to provide detailed application notes on the use of this compound as a chiral ligand in stereoselective synthesis. However, a comprehensive review of the scientific literature indicates a notable absence of such applications.
This finding suggests that while this compound is a simple C2-symmetric diamine, its structural characteristics may render it less effective for creating a well-defined and rigid chiral environment necessary for high stereoselectivity. In contrast, the structurally related diamine, 1,2-diphenylethylenediamine (DPEN), particularly its N-sulfonated derivatives like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), is a highly successful and widely used ligand in asymmetric catalysis.
Therefore, this document has been adapted to provide a comparative analysis. It will first explore the potential structural limitations of this compound as a chiral ligand scaffold. Subsequently, it will present detailed application notes, protocols, and performance data for the well-established Ru-TsDPEN catalytic system in the asymmetric transfer hydrogenation of prochiral ketones. This will offer valuable insights into the principles of effective chiral ligand design for researchers in the field.
Section 1: Analysis of this compound as a Potential Chiral Ligand Scaffold
The efficacy of a chiral ligand in asymmetric catalysis is highly dependent on its ability to create a sterically and electronically defined environment around a metal center. This well-defined space dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer. While this compound possesses C2 symmetry, several structural features may account for its apparent lack of use as a primary chiral ligand:
-
Conformational Flexibility: The piperidine rings in this compound are saturated and conformationally flexible (undergoing chair-boat and ring-flipping interconversions). This flexibility, coupled with the rotation around the ethane backbone, would make it challenging to establish a rigid and predictable chiral pocket around a coordinated metal.
-
Lack of Steric Directing Groups: Unlike DPEN, which features bulky phenyl groups that effectively shield quadrants of space around the metal, the piperidine rings of this compound lack such large, stereodirecting substituents.
-
Challenges in Chiral Synthesis: The synthesis of enantiomerically pure substituted this compound derivatives may be less straightforward than for ligands derived from the well-established chiral pool of amino acids or from precursors like stilbene oxide for DPEN.
For these reasons, the more rigid and sterically hindered scaffold of DPEN has become a "privileged ligand" in asymmetric synthesis.
Section 2: A Case Study in C2-Symmetric Diamine Ligands: Asymmetric Synthesis with Ru-TsDPEN
The ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones, pioneered by Noyori and coworkers, is a prime example of the successful application of C2-symmetric diamine ligands.[1] These reactions are prized for their operational simplicity, mild conditions, and high enantioselectivities.
Application Note: Asymmetric Transfer Hydrogenation of Prochiral Ketones
The catalyst, typically formed in situ from a ruthenium precursor like [RuCl2(p-cymene)]2 and a chiral TsDPEN ligand, efficiently reduces a wide range of aromatic and aliphatic ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).[2] The reaction commonly uses a mixture of formic acid and triethylamine (5:2 azeotrope) or isopropanol as the hydrogen source. The (R,R)-TsDPEN ligand generally yields the (R)-alcohol, while the (S,S)-TsDPEN ligand produces the (S)-alcohol.
The proposed mechanism, known as the Noyori-Ikariya outer-sphere mechanism, involves the metal-ligand bifunctional catalysis.[3] The ruthenium hydride species transfers a hydride to the carbonyl carbon, while the N-H proton of the coordinated diamine ligand protonates the carbonyl oxygen in a concerted, six-membered transition state. This elegant mechanism avoids direct coordination of the ketone substrate to the metal center.
Data Presentation
The following table summarizes representative data for the asymmetric transfer hydrogenation of acetophenone using various N-sulfonated DPEN derivatives complexed with Ruthenium. This highlights how modifications to the ligand structure can influence catalytic activity and enantioselectivity.
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 | R |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 | R |
| N-(o-tolylsulfonyl)-DPEN | [RuCl(p-cymene)((R,R)-o-TolSO2DPEN)] | 96 | 98 | R |
| N-(p-nitrophenylsulfonyl)-DPEN | [RuCl(p-cymene)((R,R)-p-NO2C6H4SO2DPEN)] | 99 | 99 | R |
Data is representative and compiled from various literature sources for the reduction of acetophenone.
Experimental Protocols
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using in situ prepared [RuCl(p-cymene)((S,S)-TsDPEN)]
Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium(II) p-cymene chloride dimer)
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen/argon line)
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add [RuCl2(p-cymene)]2 (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%) and (S,S)-TsDPEN (e.g., 7.4 mg, 0.02 mmol, 2 mol%).
-
Add anhydrous, degassed solvent (e.g., 2 mL) and stir the mixture at room temperature for 20-30 minutes. A color change to a deep red or orange solution/suspension indicates complex formation.
-
-
Reaction Setup:
-
Prepare the hydrogen source by carefully mixing formic acid and triethylamine in a 5:2 molar ratio to form the azeotrope.
-
To the flask containing the pre-formed catalyst, add acetophenone (e.g., 120 mg, 1.0 mmol, 100 mol%).
-
Add the formic acid/triethylamine mixture (e.g., 0.5 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water (e.g., 10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure (S)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Mandatory Visualization
Caption: Catalytic cycle for the Noyori asymmetric transfer hydrogenation of a ketone.
Conclusion
While this compound does not appear to be a ligand of choice in stereoselective synthesis, likely due to its conformational flexibility, an analysis of the structurally related and highly successful 1,2-diphenylethylenediamine (DPEN) framework provides critical insights for ligand design. The rigidity, steric bulk, and tunability of the DPEN scaffold, as exemplified by the TsDPEN ligand in the Noyori asymmetric transfer hydrogenation, underscore the essential attributes of an effective chiral ligand. For researchers and professionals in drug development, understanding these principles is paramount for the rational design of new catalysts and the efficient synthesis of enantiomerically pure molecules.
References
- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
1,2-Dipiperidinoethane in the synthesis of pharmaceutical intermediates
While 1,2-dipiperidinoethane is a known chemical compound, its direct and widespread application in the synthesis of pharmaceutical intermediates is not extensively documented in readily available scientific literature. Its structural motif, featuring two piperidine rings linked by an ethane bridge, suggests potential utility as a bidentate ligand in organometallic catalysis or as a polar additive in specific reaction systems. However, detailed protocols and quantitative data for its use in the synthesis of drug precursors are scarce.
The piperidine scaffold itself is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The synthesis of various piperidine derivatives is therefore a critical aspect of pharmaceutical research and development. These derivatives are often prepared through methods such as the cyclization of amino aldehydes, intramolecular amination, and various cross-coupling reactions.
While direct evidence is limited, the chemical nature of this compound suggests its potential involvement in reactions where bidentate nitrogen ligands are beneficial. Such ligands can play a crucial role in stabilizing metal catalysts and influencing the stereoselectivity and efficiency of chemical transformations. For instance, in palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical synthesis, ligands are essential for modulating the reactivity of the metal center.
One area where this compound has been mentioned is in the field of polymer chemistry, where it has been used as a polar additive. This suggests its ability to influence the environment of a chemical reaction, which could be transferable to certain synthetic organic methodologies.
Despite the theoretical potential, the lack of specific, published applications of this compound in the synthesis of pharmaceutical intermediates makes it difficult to provide detailed application notes and protocols as requested. The information available in the public domain does not contain the necessary quantitative data, experimental procedures, or established signaling pathways or workflows involving this specific molecule in the context of pharmaceutical synthesis.
Researchers and scientists in drug development are encouraged to explore the potential of this compound as a novel ligand or additive in their synthetic strategies, as its unique structure may offer advantages in specific, yet to be discovered, applications. However, at present, comprehensive documentation to guide such endeavors is not available.
Application Notes and Protocols for the Purification of 1,2-Dipiperidinoethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the purification of 1,2-Dipiperidinoethane, a valuable diamine ligand and chemical intermediate. The protocols outlined below are designed to yield high-purity material suitable for a range of research and development applications. Two primary methods are presented: vacuum distillation and purification via the dihydrochloride salt.
Introduction
This compound (CAS No. 1932-04-3) is a bidentate ligand used in coordination chemistry and as a building block in the synthesis of more complex molecules.[1][2][3][4] The purity of this compound is critical for its effective use, as impurities can interfere with subsequent reactions or applications. Common impurities may include unreacted starting materials, byproducts from its synthesis, and degradation products. The purification methods described herein are standard laboratory techniques adapted for the specific properties of this compound.
Physicochemical Data
A summary of the relevant physical and chemical properties of this compound is provided in the table below. This information is crucial for selecting and performing the appropriate purification procedure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂ | [2][3] |
| Molecular Weight | 196.33 g/mol | [3] |
| Boiling Point | 265 °C (at atmospheric pressure) | |
| Melting Point | -1 to -0.5 °C | |
| Appearance | Clear liquid |
Purification Strategies
Two effective methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
A general workflow for the purification of this compound is illustrated in the following diagram:
Caption: Overall workflow for the purification of this compound.
Method A: Vacuum Distillation
Given the high boiling point of this compound, vacuum distillation is a suitable method for its purification, especially for removing non-volatile impurities.[5][6][7][8][9] This technique allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition.
Experimental Protocol
-
Apparatus Setup :
-
Assemble a vacuum distillation apparatus as shown in the diagram below. All glassware must be inspected for cracks or defects before use.[6]
-
Use a round-bottom flask of an appropriate size (the crude material should not fill more than two-thirds of the flask).
-
Incorporate a magnetic stir bar for smooth boiling. Do not use boiling chips, as they are ineffective under vacuum.[6]
-
Grease all ground-glass joints sparingly with a suitable vacuum grease to ensure a good seal.[6]
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump.
-
Place a thermometer with the bulb positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
-
Distillation Procedure :
-
Place the crude this compound into the distillation flask.
-
Begin stirring the liquid.
-
Gradually apply the vacuum. The pressure should be reduced slowly to control any initial bubbling from dissolved gases or low-boiling impurities.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Increase the temperature gradually until the desired product begins to distill. The boiling point will depend on the pressure achieved.
-
Collect the main fraction of this compound in a clean, pre-weighed receiving flask. The distillation temperature should remain constant during the collection of the pure compound.
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
A diagram of a typical vacuum distillation setup is provided below:
Caption: A schematic of a vacuum distillation apparatus.
Method B: Purification via Dihydrochloride Salt Formation
A highly effective method for purifying amines is through the formation and recrystallization of their ammonium salts.[10] this compound, being a diamine, can be converted to its dihydrochloride salt, which is a solid that can be purified by recrystallization. The pure salt is then converted back to the free base.
Experimental Protocol
Step 1: Formation of this compound Dihydrochloride
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent such as isopropanol or diethyl ether. The amount of solvent should be minimized.
-
Acidification : Cool the solution in an ice bath. Slowly add a solution of anhydrous hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with constant stirring.
-
Precipitation : The dihydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until the precipitation is complete (the solution becomes acidic to litmus paper).
-
Isolation : Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Washing : Wash the salt cake with a small amount of cold diethyl ether or acetone to remove any residual impurities.[11]
-
Drying : Dry the salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
Step 2: Recrystallization of this compound Dihydrochloride
-
Solvent Selection : Determine a suitable solvent or solvent mixture for recrystallization. Ethanol, isopropanol, or mixtures with water are often good choices for amine hydrochloride salts.[11] The ideal solvent should dissolve the salt at an elevated temperature but have low solubility at room temperature or below.
-
Dissolution : In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude dihydrochloride salt to achieve complete dissolution.
-
Decolorization (Optional) : If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal and colored impurities.
-
Crystallization : Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation and Washing : Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the purified crystals under vacuum.
Step 3: Regeneration of Free this compound
-
Dissolution of the Salt : Dissolve the purified this compound dihydrochloride in a minimal amount of water.
-
Basification : Cool the aqueous solution in an ice bath. Slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, with stirring until the solution is strongly basic (pH > 12). The free amine will separate as an oily layer.
-
Extraction : Extract the free amine from the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether. Perform the extraction three times to ensure complete recovery.
-
Drying : Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure this compound.
The logical flow of this purification method is depicted below:
Caption: Step-by-step process for purification via dihydrochloride salt.
Data Presentation: Expected Purification Outcomes
The following table summarizes hypothetical but representative data for the purification of this compound starting from a crude sample.
| Purification Stage | Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Notes |
| Crude Material | - | ~85% | - | - | May contain starting materials and side-products. |
| After Vacuum Distillation | Method A | 85% | >98% | 70-85% | Effective for removing non-volatile or very low-boiling impurities. |
| After Salt Recrystallization | Method B | 85% | >99.5% | 60-75% | Generally provides the highest purity product. |
Conclusion
The choice between vacuum distillation and purification via the dihydrochloride salt depends on the specific requirements of the application. Vacuum distillation is a more direct method suitable for removing certain types of impurities. The salt formation and recrystallization procedure, while more involved, is generally more effective for achieving very high levels of purity by removing a wider range of impurities, including those with similar boiling points to the product. For applications requiring the highest purity material, Method B is recommended.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | 1932-04-3 [amp.chemicalbook.com]
- 3. This compound | C12H24N2 | CID 74733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H24N2) [pubchemlite.lcsb.uni.lu]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. When Vacuum Distillation is Useful [sihaienergytech.com]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 1,2-Dipiperidinoethane for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dipiperidinoethane is a versatile diamine utilized as a key intermediate and building block in the synthesis of a variety of industrially significant compounds. Its applications span from being a ligand in coordination chemistry and catalysis to a precursor for active pharmaceutical ingredients (APIs) and as a modifier in polymer chemistry. The efficient and scalable synthesis of this compound is therefore of critical importance for its widespread industrial use.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound from readily available starting materials, 1,2-dichloroethane and piperidine. The described methodology is designed to be robust, high-yielding, and adaptable to standard industrial chemical processing equipment.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where two equivalents of piperidine displace the chlorine atoms from 1,2-dichloroethane.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the scale-up synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 1,2-Dichloroethane | 1.0 equivalent | |
| Piperidine | 4.0 - 5.0 equivalents | Excess piperidine acts as both reactant and acid scavenger. |
| Catalyst | ||
| Lewis Acid (optional) | 1-3 mol% | e.g., Cuprous Chloride (CuCl) or Aluminum Chloride (AlCl₃). May enhance reaction rate. |
| Reaction Conditions | ||
| Temperature | 100 - 150 °C | Higher temperatures increase reaction rate but may lead to side products. |
| Pressure | 0.5 - 1.6 MPa (5 - 16 bar) | Maintained in a sealed reactor to keep reactants in the liquid phase. |
| Reaction Time | 4 - 8 hours | Monitored by GC-MS for completion. |
| Yield and Purity | ||
| Typical Yield | 85 - 95% | Based on 1,2-dichloroethane. |
| Purity (after purification) | > 98% |
Experimental Protocols
Materials and Equipment
-
Reactants: 1,2-Dichloroethane (industrial grade), Piperidine (industrial grade)
-
Catalyst (optional): Cuprous Chloride or Aluminum Chloride
-
Solvent (for work-up): Toluene, Water
-
Base (for work-up): Sodium Hydroxide (50% aqueous solution)
-
Drying Agent: Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Equipment: Jacketed glass-lined or stainless steel reactor with overhead stirrer, condenser, temperature probe, and pressure gauge; Addition funnel; Quench tank; Separatory funnel (or equivalent liquid-liquid extraction setup); Rotary evaporator; Distillation apparatus.
Scale-up Synthesis Procedure (Exemplary 10 kg Scale)
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Start the overhead stirrer at a moderate speed (e.g., 100-150 rpm).
2. Reagent Charging:
-
Charge the reactor with piperidine (e.g., 43.0 kg, 505 mol, 4.2 eq).
-
If using a catalyst, add the Lewis acid (e.g., 120 g, 1.2 mol, 1 mol%) to the piperidine and stir to dissolve/suspend.
3. Reaction Execution:
-
Heat the reactor contents to the target temperature (e.g., 120 °C).
-
Slowly add 1,2-dichloroethane (e.g., 10.0 kg, 101 mol, 1.0 eq) to the reactor via the addition funnel over a period of 2-3 hours. The addition is exothermic, so control the addition rate to maintain the desired reaction temperature.
-
After the addition is complete, maintain the reaction mixture at the target temperature for 4-6 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of 1,2-dichloroethane is complete.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a quench tank containing water (e.g., 50 L).
-
Slowly add 50% aqueous sodium hydroxide solution to neutralize the piperidinium hydrochloride salt and to make the aqueous layer basic (pH > 12). This will liberate the free base of any remaining piperidine and the product.
-
Transfer the mixture to a liquid-liquid extraction unit.
-
Extract the aqueous layer with toluene (e.g., 3 x 20 L).
-
Combine the organic layers and wash with water (e.g., 2 x 20 L) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene and excess piperidine.
-
The crude this compound is then purified by vacuum distillation to yield the final product with a purity of >98%.
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
-
1,2-Dichloroethane: is a flammable, toxic, and carcinogenic liquid. Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator.
-
Piperidine: is a flammable, corrosive, and toxic liquid. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Reaction: The reaction is exothermic and can generate pressure. Ensure the reactor is properly vented and that cooling is readily available.
-
Work-up: The addition of a strong base (NaOH) is exothermic. Add slowly and with cooling.
Disclaimer: This document is intended for informational purposes only and should be used by qualified personnel. All procedures should be carried out in a suitably equipped facility and with appropriate safety precautions in place. It is the responsibility of the user to ensure that all local, state, and federal regulations are followed.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,2-Dipiperidinoethane Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-Dipiperidinoethane (DPE) metal complexes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of DPE and its metal complexes.
Question: I am getting a low yield for the this compound (DPE) ligand synthesis. What are the possible causes and solutions?
Answer:
Low yields in the synthesis of the DPE ligand, which is typically prepared by reacting piperidine with 1,2-dibromoethane, can arise from several factors. A primary reason can be incomplete reaction or the formation of side products.
Potential Causes and Solutions:
-
Insufficient Reflux Time or Temperature: The reaction requires sufficient time and temperature to proceed to completion. Ensure the reaction mixture is refluxed for at least 8 hours at approximately 80°C.
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Moisture in Reagents or Solvents: The presence of water can interfere with the reaction. Use anhydrous ethanol as the solvent and ensure the piperidine and 1,2-dibromoethane are dry.
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Stoichiometry of Reactants: An inappropriate ratio of piperidine to 1,2-dibromoethane can lead to the formation of mono-substituted products or other side products. A molar excess of piperidine is recommended. A reported successful synthesis uses a mole ratio of 2.5:1 of piperidine to 1,2-dibromoethane.
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Inefficient Isolation of the Product: The initial product is the dipiperidinoethane dihydrobromide salt, which crystallizes upon cooling. Ensure the reaction mixture is left overnight to maximize crystallization. The subsequent conversion to the free ligand using a base like alcoholic potassium hydroxide should be performed carefully to avoid loss of product during filtration of the precipitated potassium bromide.
Question: The metal complex is not precipitating from the reaction mixture. What should I do?
Answer:
Precipitation of the metal complex can be influenced by factors such as concentration, solvent, and temperature.
Potential Causes and Solutions:
-
Solution is Too Dilute: If the concentration of the reactants is too low, the complex may remain soluble. The synthesis protocols recommend using a minimum amount of anhydrous solvent. If the complex does not precipitate upon cooling, you can try to reduce the volume of the solvent by evaporation under reduced pressure.
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Inappropriate Solvent: While ethanol has been successfully used for the synthesis of several DPE metal nitrate complexes, the solubility of the complex can vary depending on the metal salt and counter-ion used. If precipitation is an issue, you may consider using a different solvent system or a solvent/anti-solvent combination.
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Insufficient Cooling: Ensure the reaction mixture is cooled for an adequate amount of time. A cooling period of about 20 minutes has been reported to be effective. If precipitation is still not observed, further cooling in an ice bath may be beneficial.
Question: The elemental analysis of my metal complex does not match the expected formula. What could be the reason?
Answer:
Discrepancies in elemental analysis usually point towards impurities or an incorrect structural assignment.
Potential Causes and Solutions:
-
Presence of Solvent Molecules: The isolated complex may contain residual solvent molecules. Ensure the product is thoroughly dried under vacuum at a suitable temperature (e.g., 50°C) to remove any trapped solvent.
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Incomplete Reaction: If the reaction has not gone to completion, the isolated product may be a mixture of the starting materials and the desired complex. Monitor the reaction progress using appropriate techniques (e.g., TLC, if applicable) to ensure completion.
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Hygroscopic Nature of the Complex: The complex may be hygroscopic and absorb moisture from the atmosphere. Handle the sample in a dry environment (e.g., a glove box) and store it in a desiccator.
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Impurities from Starting Materials: Ensure the purity of the DPE ligand and the metal salt. Partially dehydrated metal salts are often used, and the level of hydration should be considered when calculating molar masses.
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Incorrect Washing Procedure: Inadequate washing can leave unreacted starting materials or byproducts. The precipitated complex should be washed multiple times with a suitable solvent like ether to remove soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for synthesizing this compound (DPE) metal complexes?
A1: A general procedure involves dissolving a partially dehydrated metal salt (approximately 10 mmol) in a minimum amount of an anhydrous solvent like ethanol. The DPE ligand is also dissolved in a minimum amount of the same solvent and added slowly to the hot metal salt solution with constant stirring. The ligand to metal ratio should typically exceed 1:2. The mixture is then stirred at an elevated temperature (e.g., 50°C) for about half an hour, followed by cooling to allow the metal complex to precipitate. The precipitate is then collected, washed (e.g., with ether), and dried under vacuum.
Q2: How can I confirm the coordination of the this compound ligand to the metal center?
A2: Infrared (IR) spectroscopy is a useful technique to confirm the coordination of the DPE ligand. The C-N stretching vibrations of the piperidine rings in the free ligand are expected to shift upon coordination to the metal ion. For instance, in some reported DPE metal nitrate complexes, the C-N stretching bands around 1150 and 1135 cm⁻¹ in the free ligand split and shift to different frequencies in the complexes.
Q3: What are the typical characterization techniques used for this compound metal complexes?
A3: A combination of spectroscopic and analytical techniques is typically employed for the characterization of DPE metal complexes. These include:
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
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Infrared (IR) Spectroscopy: To confirm the coordination of the DPE ligand and identify the presence of counter-ions (e.g., nitrate).
-
Proton NMR (¹H NMR): To characterize the structure of the ligand and its complexes, particularly for diamagnetic metal complexes.
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Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.
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Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic metal complexes.
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Thermal Analysis (TG-DTG-DTA): To study the thermal stability and decomposition pattern of the complexes.
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of this compound (DPE) Ligand
| Parameter | Value | Reference |
| Piperidine (mol) | 0.25 | |
| 1,2-dibromoethane (mol) | 0.1 | |
| Solvent | Absolute Ethanol | |
| Reaction Temperature | 80°C (Reflux) | |
| Reaction Time | ~8 hours | |
| Product | Dipiperidinoethane dihydrobromide | |
| Yield | 80% |
Table 2: General Conditions for the Synthesis of M(DPE)(NO₃)₂ Complexes
| Parameter | Condition | Reference |
| Metal Salts | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) nitrates | |
| Solvent | Anhydrous Ethanol | |
| Ligand to Metal Ratio | > 1:2 | |
| Reaction Temperature | 50°C | |
| Reaction Time | 30 minutes | |
| Product Isolation | Precipitation upon cooling | |
| Washing Solvent | Ether | |
| Drying | Under vacuum at 50°C |
Experimental Protocols
Synthesis of this compound (DPE) Ligand
This protocol is based on a reported method.
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Add piperidine (0.25 mol) in absolute ethanol (40 ml) dropwise to a solution of 1,2-dibromoethane (0.1 mol) in ethanol (20 ml).
-
Reflux the reaction mixture for approximately 8 hours at 80°C.
-
Allow the reaction mixture to stand overnight to facilitate the crystallization of dipiperidinoethane dihydrobromide.
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Collect the crystals by filtration. The reported yield is 80%.
-
To obtain the free ligand, dissolve the dipiperidinoethane dihydrobromide salt in a minimum amount of methanol.
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Add a calculated amount of alcoholic potassium hydroxide to the solution.
-
Potassium bromide will precipitate immediately. Remove the precipitate by filtration.
-
The filtrate contains the this compound ligand in solution and can be used directly for the synthesis of metal complexes.
General Synthesis of M(DPE)(NO₃)₂ Complexes (M = Co, Ni, Cu, Zn, Cd)
This protocol is based on a general procedure for the synthesis of DPE metal nitrate complexes.
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Partially dehydrate the metal nitrate salt in a vacuum oven for several hours at 80-100°C.
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Dissolve approximately 10 mmol of the partially dehydrated metal salt in a minimum amount of anhydrous ethanol.
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In a separate flask, dissolve the this compound ligand (in a molar ratio sufficient to exceed a 1:2 ligand to metal ratio) in a minimum amount of anhydrous ethanol.
-
Slowly add the ligand solution to the hot metal salt solution with constant stirring.
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Stir the reaction mixture and maintain the temperature at 50°C for 30 minutes.
-
Cool the mixture for about 20 minutes. The metal complex should precipitate. If not, further cooling in an ice bath may be necessary.
-
Collect the precipitated complex by filtration.
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Wash the complex three times with ether to remove any unreacted starting materials or impurities.
-
Dry the final product under vacuum at 50°C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound metal complexes.
Technical Support Center: Synthesis of 1,2-Dipiperidinoethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dipiperidinoethane.
Troubleshooting Guide
Low yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to improve reaction outcomes.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound, typically performed by reacting piperidine with a 1,2-dihaloethane (like 1,2-dichloroethane or 1,2-dibromoethane), can stem from several factors. These include incomplete reaction, formation of side products, and loss of product during workup and purification.
A logical workflow for troubleshooting low yield is essential. The following diagram outlines a systematic approach to identifying and resolving the root cause of this issue.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: I see multiple spots on my TLC or peaks in my GC-MS other than the product. What are the likely side products?
The primary side reaction is the formation of a quaternary ammonium salt. This occurs when the desired product, this compound, acts as a nucleophile and reacts with the 1,2-dihaloethane starting material. The formation of piperazines is also a potential side reaction.
To minimize these side reactions, it is crucial to control the stoichiometry of the reactants. Using an excess of piperidine can help to ensure that the 1,2-dihaloethane preferentially reacts with the primary amine rather than the product.
Q3: How can I optimize the reaction conditions to improve the yield?
Optimization of reaction conditions is key to maximizing the yield of this compound. Consider the following parameters:
-
Reactant Stoichiometry: An excess of piperidine is generally recommended to minimize the formation of quaternary ammonium salts. A molar ratio of piperidine to 1,2-dihaloethane of at least 4:1 is a good starting point.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is often suitable for this type of N-alkylation.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction progress by TLC or GC-MS is recommended to determine the optimal temperature and reaction time.
-
Base: The use of a non-nucleophilic base, such as potassium carbonate, can help to neutralize the hydrohalic acid formed during the reaction and drive the equilibrium towards the product.
| Parameter | Recommended Condition | Rationale |
| Piperidine:Dihaloethane Ratio | > 4:1 | Minimizes quaternary salt formation. |
| Solvent | Acetonitrile, DMF | Polar aprotic, facilitates S_N2 reaction. |
| Temperature | 50-80 °C (monitor) | Increases reaction rate. |
| Base | K₂CO₃ (anhydrous) | Neutralizes acid byproduct. |
Q4: I am losing a significant amount of product during workup and purification. What can I do?
Product loss during isolation is a common problem. This compound is a basic compound, and its solubility is pH-dependent.
-
Extraction: During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent to ensure the product is in its free base form and has maximum solubility in the organic phase.
-
Purification: Distillation under reduced pressure is a common method for purifying liquid amines. If the product is a solid, recrystallization from a suitable solvent can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is the nucleophilic substitution reaction between piperidine and a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. The reaction involves the displacement of both halogen atoms by the piperidine nucleophile.
The following diagram illustrates the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Q2: What are the expected spectral characteristics of this compound?
The structure of this compound can be confirmed using various spectroscopic methods.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the piperidine ring protons and the ethylene bridge protons. |
| ¹³C NMR | Signals for the carbon atoms of the piperidine rings and the ethylene bridge. |
| IR | C-H stretching and bending vibrations, C-N stretching vibrations. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of this compound (196.33 g/mol ).[1] |
Q3: Are there any safety precautions I should be aware of?
-
Piperidine: is a flammable and corrosive liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,2-Dichloroethane and 1,2-Dibromoethane: are toxic and carcinogenic. Handle these reagents with extreme caution in a fume hood and wear appropriate PPE.
-
Reaction: The reaction may be exothermic. It is important to control the rate of addition of reagents and to have a cooling bath available if necessary.
Experimental Protocols
Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. The reaction conditions may require optimization for specific laboratory setups and desired purity levels. The reaction of primary amines with 1,2-dibromoethane can result in yields ranging from 10% to 70%.
Materials:
-
Piperidine
-
1,2-Dibromoethane (or 1,2-Dichloroethane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (4.0 eq.), anhydrous potassium carbonate (2.2 eq.), and anhydrous acetonitrile.
-
Addition of Dihaloethane: While stirring the mixture, add 1,2-dibromoethane (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess piperidine.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
| Reactant/Reagent | Molar Equivalents |
| 1,2-Dibromoethane | 1.0 |
| Piperidine | 4.0 |
| Potassium Carbonate | 2.2 |
References
Side reactions and byproduct formation with 1,2-Dipiperidinoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dipiperidinoethane. The following information addresses common side reactions and byproduct formation encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory synthesis involves the nucleophilic substitution reaction between piperidine and 1,2-dichloroethane. In this reaction, two molecules of piperidine react with one molecule of 1,2-dichloroethane to form this compound and two equivalents of hydrochloric acid. A base is typically added to neutralize the acid formed.
Q2: What are the main side reactions to be aware of during the synthesis of this compound?
A2: The two primary side reactions are:
-
Over-alkylation (Quaternization): The nitrogen atoms in the desired this compound product can act as nucleophiles and react further with 1,2-dichloroethane or the intermediate, N-(2-chloroethyl)piperidine, to form quaternary ammonium salts.
-
Elimination Reaction: The base used to neutralize the acid generated during the reaction can also promote the elimination of HCl from 1,2-dichloroethane to form vinyl chloride, or from the intermediate N-(2-chloroethyl)piperidine to form N-vinylpiperidine.
Q3: How can I minimize the formation of quaternary ammonium salts?
A3: To reduce over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a molar excess of piperidine relative to 1,2-dichloroethane ensures that the alkylating agent is more likely to react with the primary amine (piperidine) rather than the secondary amine of the product. Slow, dropwise addition of 1,2-dichloroethane to the piperidine solution can also help maintain a high local concentration of piperidine and minimize the reaction of the product.
Q4: What conditions favor the elimination side reaction, and how can I avoid it?
A4: Elimination reactions are favored by strong, sterically hindered bases and high temperatures. To avoid the formation of vinyl chloride and N-vinylpiperidine, it is advisable to use a milder base, such as sodium carbonate or potassium carbonate, rather than strong bases like sodium hydroxide or potassium tert-butoxide. Running the reaction at the lowest effective temperature will also disfavor the elimination pathway.
Q5: What is a typical work-up procedure to isolate this compound?
A5: A standard work-up procedure involves neutralizing any remaining acid, followed by extraction of the product into an organic solvent. The organic layer is then washed with water to remove any inorganic salts and unreacted piperidine hydrochloride. The solvent is subsequently removed under reduced pressure, and the crude product can be purified by distillation or column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of the mono-alkylated intermediate, N-(2-chloroethyl)piperidine. 3. Loss of product during work-up. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC-MS. 2. Use a higher molar excess of piperidine (e.g., 4-5 equivalents). 3. Ensure proper pH adjustment during extraction to keep the product in the organic phase. |
| Presence of a Water-Soluble, High-Melting Point Solid Byproduct | Formation of quaternary ammonium salts due to over-alkylation. | 1. Use a larger excess of piperidine. 2. Add 1,2-dichloroethane to the piperidine solution slowly and with vigorous stirring. 3. Maintain a lower reaction temperature. |
| Detection of Volatile, Low Molecular Weight Byproducts (e.g., by GC-MS) | Formation of elimination byproducts like vinyl chloride or N-vinylpiperidine. | 1. Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃). 2. Avoid high reaction temperatures. 3. Ensure the base is not excessively strong for the reaction conditions. |
| Difficult Purification of the Final Product | Presence of multiple byproducts (mono-alkylated, quaternized, and elimination products). | 1. Optimize reaction conditions to minimize side reactions before scaling up. 2. Employ fractional distillation under reduced pressure for purification, as the boiling points of the main product and byproducts are likely different. 3. Consider column chromatography on silica gel, using a suitable solvent system to separate the components. |
Data Presentation
The following table provides an illustrative summary of how quantitative data on product and byproduct distribution might be presented. The actual yields will vary depending on the specific reaction conditions.
| Reactant Ratio (Piperidine:1,2-Dichloroethane) | Base | Temperature (°C) | Yield of this compound (%) | Yield of N-(2-chloroethyl)piperidine (%) | Yield of Quaternary Ammonium Salts (%) | Yield of Elimination Products (%) |
| 2:1 | Na₂CO₃ | 80 | 65 | 20 | 10 | 5 |
| 4:1 | Na₂CO₃ | 80 | 85 | 5 | 5 | 5 |
| 2:1 | NaOH | 100 | 50 | 15 | 15 | 20 |
| 4:1 | K₂CO₃ | 60 | 90 | <5 | <5 | <1 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure designed to minimize common side reactions.
Materials:
-
Piperidine (4.0 eq.)
-
1,2-Dichloroethane (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) (2.2 eq.)
-
Acetonitrile (solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine, potassium carbonate, and acetonitrile.
-
Heat the mixture to a gentle reflux (approximately 80-85°C).
-
Add 1,2-dichloroethane dropwise to the refluxing mixture over a period of 1-2 hours using an addition funnel.
-
After the addition is complete, continue to reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Major side reactions in the synthesis.
Caption: General experimental workflow for synthesis.
Technical Support Center: Enhancing the Stability of 1,2-Dipiperidinoethane-Based Catalysts
Welcome to the technical support center for 1,2-dipiperidinoethane-based catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and optimize the performance of these valuable catalysts in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound-based catalysts, focusing on issues related to their stability.
Issue 1: Decreased Catalytic Activity or Low Product Yield Over Time
If you observe a decline in your reaction's yield or a noticeable slowdown in reaction rate upon reusing the catalyst or during prolonged reaction times, it may be indicative of catalyst degradation.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | Amines are susceptible to oxidation, especially in the presence of air (oxygen) and trace metal impurities. This can lead to the formation of catalytically inactive byproducts. 1. Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Solvent Purity: Use freshly distilled or high-purity solvents to eliminate potential sources of metal contamination. 3. Antioxidant Additives: Consider the addition of a radical scavenger or antioxidant, such as hindered amine light stabilizers (HALS) or phenolic antioxidants, in small quantities (e.g., 0.1-1 mol%).[1][2][3] 4. Chelating Agents: If metal contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing oxidative degradation.[4] |
| Thermal Degradation | High reaction temperatures can lead to the decomposition of the catalyst. While this compound is relatively stable, prolonged exposure to excessive heat can cause fragmentation. 1. Optimize Temperature: Determine the minimum temperature required for an efficient reaction. Running the reaction at a lower temperature, even if it requires a longer reaction time, can preserve the catalyst's integrity. 2. Monitor for Byproducts: Use techniques like GC-MS or LC-MS to analyze your reaction mixture for known thermal degradation products of amines, such as smaller amine fragments. |
| Hydrolytic Instability | The presence of water can potentially lead to the degradation of the catalyst, especially under acidic or basic conditions. 1. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize water content. The use of molecular sieves can also help to scavenge trace amounts of water. 2. pH Control: If your reaction requires acidic or basic conditions, carefully control the pH. Extreme pH levels can accelerate the degradation of the catalyst. |
| Formation of Off-Cycle Inhibitors | The catalyst may react with substrates, products, or impurities to form inactive species. 1. Purity of Starting Materials: Ensure all reactants are of high purity. 2. Reaction Monitoring: Use in-situ monitoring techniques like NMR spectroscopy to observe the formation of any unexpected species during the reaction. |
Issue 2: Inconsistent Catalyst Performance Between Batches
Variability in catalytic activity or enantioselectivity from one experiment to another can be frustrating. This often points to issues with catalyst storage or handling.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Exposure to air, light, and moisture during storage can lead to gradual degradation of the catalyst. 1. Inert Atmosphere Storage: Store the catalyst under an inert atmosphere (argon or nitrogen) in a tightly sealed container. 2. Light Protection: Use an amber vial or store the container in the dark to prevent photodegradation. 3. Temperature Control: Store the catalyst in a cool, dry place. For long-term storage, refrigeration may be beneficial, but ensure the container is well-sealed to prevent condensation upon removal.[5] |
| Handling Procedures | Brief exposure to air and moisture each time the catalyst is used can lead to cumulative degradation. 1. Inert Atmosphere Handling: Handle the catalyst in a glovebox or under a positive pressure of inert gas. 2. Use Fresh Solutions: If using a stock solution of the catalyst, it is best to prepare it fresh for each set of experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-based catalysts?
A1: The most probable degradation pathways are oxidative and thermal degradation. Oxidative degradation can occur in the presence of oxygen and is often catalyzed by trace metal ions.[4] This can involve the formation of radical species and subsequent C-N bond cleavage. Thermal degradation occurs at elevated temperatures and can lead to the fragmentation of the molecule.
Q2: How can I monitor the stability of my this compound-based catalyst during a reaction?
A2: In-situ NMR spectroscopy is a powerful technique for monitoring the stability of your catalyst.[6][7] By acquiring spectra at regular intervals, you can track the disappearance of the catalyst's characteristic peaks and the appearance of new signals that may correspond to degradation products. LC-MS and GC-MS are also excellent methods for identifying and quantifying the catalyst and any degradation products in aliquots taken from the reaction mixture.[8][9]
Q3: What is a good starting point for the amount of antioxidant to add to my reaction?
A3: A good starting point is typically in the range of 0.5% to 10% by weight of the total blend.[1] It is advisable to screen a few concentrations to find the optimal balance between catalyst stabilization and potential interference with the desired reaction.
Q4: Can I regenerate a degraded this compound-based catalyst?
A4: Regeneration of these types of organocatalysts is generally difficult once they have undergone chemical degradation. The focus should be on preventing degradation in the first place. If the deactivation is due to the formation of a salt with an acidic byproduct, a simple basic wash might restore activity. However, if the carbon skeleton has been compromised, the catalyst is likely irreversibly deactivated.
Q5: How does the structure of this compound contribute to its stability?
A5: The cyclic structure of the piperidine rings in this compound generally imparts greater stability compared to linear secondary amines. Cyclic amines have been shown to have lower oxidative degradation rates.[10]
Data Presentation
The following tables provide quantitative data on the thermal stability of metal complexes of this compound and a comparison of the oxidative stability of different amine structures. This data can be used as a general guide for understanding the stability of your catalyst system.
Table 1: Thermal Decomposition of this compound (DPE) Metal Complexes
| Complex | Decomposition Onset (°C) |
| Ni(DPE)(NO₃)₂ | 200 |
| Co(DPE)(NO₃)₂ | 215 |
| Cu(DPE)(NO₃)₂ | 225 |
| Zn(DPE)(NO₃)₂ | 285 |
| Cd(DPE)(NO₃)₂ | 300 |
Table 2: Relative Oxidative Stability of Amine Structures
| Amine Type | Relative Degradation Rate |
| Secondary Amines | Higher |
| Primary Amines | Intermediate |
| Tertiary Amines | Lower |
| Cyclic Amines | Lower |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Catalyst Stability by ¹H NMR
-
Sample Preparation:
-
Prepare a stock solution of your this compound-based catalyst in a deuterated solvent that is compatible with your reaction.
-
In a separate NMR tube, set up your reaction as you normally would, but use the deuterated solvent.
-
Add a known concentration of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) that does not react or interfere with the reaction components.
-
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.
-
Start the reaction (e.g., by adding the final reagent or by increasing the temperature).
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) for the duration of the reaction.
-
-
Data Analysis:
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Integrate the characteristic peaks of your catalyst and the internal standard in each spectrum.
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Normalize the integral of the catalyst peak to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.
-
Plot the normalized integral of the catalyst peak versus time. A decrease in this value indicates catalyst degradation.
-
Protocol 2: Evaluating the Efficacy of an Antioxidant Additive
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Control Experiment:
-
Run your reaction under standard conditions without any antioxidant.
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Monitor the reaction progress and catalyst stability (e.g., using the NMR protocol above or by analyzing aliquots by HPLC/GC).
-
-
Experiment with Antioxidant:
-
Run the same reaction under identical conditions, but with the addition of a selected antioxidant (e.g., 1 mol% of BHT or a hindered amine stabilizer).
-
-
Comparison:
-
Compare the reaction profiles and the rate of catalyst degradation in the two experiments. A slower rate of degradation in the presence of the antioxidant indicates its effectiveness.
-
Visualizations
Caption: Troubleshooting workflow for low catalyst activity.
Caption: Potential degradation pathways for the catalyst.
Caption: Workflow for experimental stability testing.
References
- 1. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. iea-shc.org [iea-shc.org]
- 4. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 5. astrochemical.com [astrochemical.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 10. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,2-Dipiperidinoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of crude 1,2-Dipiperidinoethane.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my crude this compound?
The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common synthesis methods involve the reaction of piperidine with a two-carbon electrophile like 1,2-dichloroethane or ethylene oxide. Potential impurities include:
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Unreacted Starting Materials: Residual piperidine and 1,2-dichloroethane or ethylene oxide.
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Mono-substituted byproduct: N-(2-chloroethyl)piperidine or N-(2-hydroxyethyl)piperidine, which can form if the reaction does not go to completion.
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Polymerization products: Side reactions can lead to the formation of higher molecular weight oligomers.
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Oxidation Products: Aliphatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, often presenting as a yellow or brown tint in the crude product.[1]
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Solvent Residues: Residual solvents used in the synthesis and workup.
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Water: this compound is hygroscopic and will readily absorb moisture from the atmosphere.
Q2: My crude this compound is colored (yellow/brown). What is the cause and how can I remove it?
A yellow or brown coloration in crude this compound is typically indicative of oxidation byproducts.[1] While these may be present in small amounts, their removal is often necessary to obtain a high-purity product.
Decolorization Methods:
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Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of the crude product, followed by heating and filtration, can effectively adsorb colored impurities.
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Distillation: Fractional distillation under reduced pressure is often effective at separating the desired product from less volatile colored impurities.
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Acid-Base Extraction: This technique can separate the basic product from neutral and acidic colored impurities.
Q3: What are the recommended purification methods for crude this compound?
The most effective purification method will depend on the nature and quantity of the impurities present. The primary techniques for purifying this compound, which is a liquid at room temperature, are fractional distillation and acid-base extraction. Recrystallization of a salt derivative can also be employed for achieving very high purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Fractional Distillation
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Problem: GC-MS or NMR analysis of the distilled product shows significant levels of impurities.
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Possible Cause 1: Inefficient fractional distillation column.
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Solution: Use a longer, more efficient distillation column (e.g., a Vigreux or packed column) to improve separation.
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Possible Cause 2: Co-distillation with impurities having similar boiling points.
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Solution: Perform the distillation under reduced pressure. Altering the pressure will change the boiling points of the components and may improve separation.
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-
Possible Cause 3: Thermal decomposition.
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Solution: High temperatures during distillation can cause decomposition of the product or impurities. Distilling under reduced pressure will lower the required temperature.
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Issue 2: "Oiling Out" During Attempted Recrystallization of a Salt
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Problem: When attempting to recrystallize a salt of this compound (e.g., the dihydrochloride salt), the product separates as an oil instead of crystals.
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Possible Cause 1: The chosen solvent is too good a solvent, or the solution is not sufficiently saturated.
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Solution: Try a different solvent or a mixed-solvent system. Slowly add a "poor" solvent to a solution of the salt in a "good" solvent until turbidity is observed, then heat to redissolve and cool slowly.
-
-
Possible Cause 2: The presence of impurities is depressing the melting point of the product.
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Solution: Perform a preliminary purification by acid-base extraction before attempting recrystallization.
-
-
Possible Cause 3: Cooling the solution too quickly.
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Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
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Issue 3: Low Recovery After Acid-Base Extraction
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Problem: The yield of purified this compound is low after performing an acid-base extraction.
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Possible Cause 1: Incomplete extraction into the aqueous acidic phase.
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Solution: Ensure the pH of the aqueous phase is sufficiently acidic (pH < 2) to fully protonate the diamine. Perform multiple extractions with the acidic solution.
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-
Possible Cause 2: Incomplete liberation of the free base.
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Solution: Ensure the pH of the aqueous phase is sufficiently basic (pH > 12) to fully deprotonate the diammonium salt. Use a strong base like NaOH or KOH.
-
-
Possible Cause 3: Emulsion formation during extraction.
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Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Data Presentation
| Purification Technique | Purity Achievable | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | Good to Excellent | Moderate to High | Effective for separating liquids with different boiling points; scalable. | Can lead to thermal degradation if boiling points are high; may not separate azeotropes or close-boiling impurities. |
| Acid-Base Extraction | Good to Excellent | High | Highly selective for basic compounds; removes neutral and acidic impurities effectively; scalable. | Requires use of acids and bases; may involve multiple steps and large solvent volumes; emulsion formation can be an issue. |
| Recrystallization (of a salt) | Excellent | Moderate | Can yield very high purity crystalline product; effective for removing soluble impurities. | Requires conversion to a solid salt and then back to the free base; "oiling out" can be a problem; yield can be lower than other methods. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
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Acidic Extraction: Add a 1 M aqueous HCl solution to the separatory funnel. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.
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Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl solution two more times. Combine all the acidic aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
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Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated NaOH or KOH solution with stirring until the solution is strongly basic (pH > 12, check with pH paper). The protonated this compound will be converted back to its free base form.
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Back-Extraction: Transfer the basic aqueous solution to a clean separatory funnel. Extract the liberated this compound with a fresh portion of the organic solvent (e.g., diethyl ether or dichloromethane). Repeat the extraction two more times.
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Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for removing impurities with boiling points significantly different from that of this compound (boiling point ~265 °C at atmospheric pressure). Distillation under reduced pressure is highly recommended to prevent thermal decomposition.
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column in a well-ventilated fume hood. Ensure all glassware is dry.
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Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
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Apply Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.
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Heating: Begin heating the distillation flask gently.
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Fraction Collection: Collect and discard any initial low-boiling fractions (forerun). As the temperature at the distillation head stabilizes near the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the main product fraction.
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Completion: Continue distillation until most of the product has been collected and the temperature begins to drop or rise significantly, indicating the end of the product fraction.
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Cool Down: Stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC-MS Conditions (Typical):
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
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Injector Temperature: 250 °C.
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to elute all components.
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Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan a mass range of m/z 30-400.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and relative area of the this compound peak and any impurity peaks. The mass spectrum of each peak can be used to identify the components.
Visualizations
Caption: Workflow for the purification of this compound by acid-base extraction.
Caption: Workflow for the purification of this compound by fractional distillation.
References
Preventing decomposition of 1,2-Dipiperidinoethane during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of 1,2-Dipiperidinoethane in chemical reactions. Our goal is to help you prevent its decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: The decomposition of this compound is primarily attributed to three main factors: exposure to incompatible substances, elevated temperatures, and specific reaction conditions that promote elimination reactions.
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Incompatible Substances: Strong oxidizing agents and strong acids are known to be incompatible with this compound and can lead to its degradation.[1]
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Thermal Stress: While stable under standard ambient conditions, high temperatures can cause thermal decomposition.[2] During a fire, it can decompose to release irritating and toxic gases, including carbon oxides and nitrogen oxides.[1][2]
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Hofmann Elimination: As a secondary amine, this compound is susceptible to Hofmann elimination. This reaction pathway is a significant concern if the reaction involves alkylating agents (especially methylating agents) followed by treatment with a strong base and heat.[3][4] This process converts the amine into a quaternary ammonium salt, which then undergoes elimination to form an alkene and a tertiary amine.[3][4]
Q2: What are the visible signs of this compound decomposition?
A2: While subtle decomposition may not have obvious visual cues, significant degradation can manifest as:
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Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation byproducts.
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Precipitate Formation: The formation of an unexpected solid may signal the presence of insoluble decomposition products or salts.
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Gas Evolution: In the case of severe thermal decomposition, the evolution of gases may be observed.
Q3: How can I detect the decomposition of this compound analytically?
A3: Several analytical techniques can be employed to detect and quantify the decomposition of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to monitor the integrity of this compound. The appearance of new signals or changes in the integration of characteristic peaks can indicate the formation of degradation products. For instance, the formation of vinyl groups in the case of Hofmann elimination would produce characteristic signals in the alkene region of the 1H NMR spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive for detecting trace amounts of impurities and degradation products. By monitoring the expected mass of this compound and searching for masses corresponding to potential byproducts, you can effectively assess the stability of your compound. The fragmentation patterns observed in MS/MS can help in the structural elucidation of these byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to separate and identify volatile decomposition products.
Troubleshooting Guides
Issue 1: Suspected Decomposition Due to Incompatible Reagents
Symptoms:
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The reaction mixture changes color unexpectedly.
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The yield of the desired product is significantly lower than expected.
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TLC or LC-MS analysis shows multiple unexpected spots or peaks.
Root Cause:
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Presence of strong oxidizing agents (e.g., peroxides, permanganates, nitrates).
-
Presence of strong acids (e.g., hydrochloric acid, sulfuric acid).
Solutions:
-
Reagent Compatibility Check: Before starting your experiment, thoroughly review the reactivity of all reagents with secondary amines. Avoid the use of strong oxidizing agents and strong acids in the presence of this compound unless a specific reaction is intended and controlled.
-
pH Control: Maintain a neutral or slightly basic pH to prevent acid-catalyzed degradation. If an acidic environment is necessary for a subsequent step, consider protecting the amine groups beforehand.
-
Quenching: If an oxidizing agent is used in a previous step, ensure it is thoroughly quenched and removed before the addition of this compound.
Issue 2: Potential Decomposition via Hofmann Elimination
Symptoms:
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Formation of an alkene byproduct is detected by NMR or GC-MS.
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The reaction mixture contains piperidine or a derivative as a byproduct.
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The reaction was performed with an alkylating agent (e.g., methyl iodide) followed by a strong base (e.g., hydroxide) and heat.[3][4]
Root Cause:
-
The reaction conditions are favorable for the Hofmann elimination pathway. This involves the formation of a quaternary ammonium salt, which then undergoes a β-elimination reaction.[3][4]
Solutions:
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Avoid Excess Alkylating Agents: Use a stoichiometric amount of the alkylating agent to minimize the formation of the quaternary ammonium salt.
-
Choice of Base: If a base is required, opt for a non-nucleophilic, sterically hindered base that is less likely to promote elimination.
-
Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating, especially in the presence of a strong base.
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Alternative Synthetic Routes: If Hofmann elimination is a persistent issue, consider alternative synthetic strategies that do not involve the combination of alkylation and strong bases in the presence of this compound.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by 1H NMR
Objective: To qualitatively assess the stability of this compound in a given solvent over time.
Methodology:
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Prepare a stock solution of this compound in the desired deuterated solvent (e.g., CDCl3, DMSO-d6) at a known concentration (e.g., 10 mg/mL).
-
Acquire a 1H NMR spectrum of the freshly prepared solution. The characteristic signals for this compound should be observed.
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Store the NMR tube under the desired reaction conditions (e.g., at room temperature, heated to a specific temperature).
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Acquire subsequent 1H NMR spectra at regular intervals (e.g., every 24 hours).
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Compare the spectra over time, looking for the appearance of new peaks or a decrease in the integration of the this compound signals.
Data Presentation:
| Chemical Shift (ppm, CDCl3) | Multiplicity | Assignment |
| ~2.45 | m | -N-CH2 -CH2-N- |
| ~2.35 | t | piperidine-CH2 -N |
| ~1.55 | m | piperidine-CH2-CH2 -CH2 |
| ~1.40 | m | piperidine-CH2-CH2-CH2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Protocol 2: Analysis of Potential Decomposition Products by LC-MS
Objective: To detect and identify potential degradation products of this compound in a reaction mixture.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., methanol, acetonitrile) to a concentration appropriate for LC-MS analysis.
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
MS/MS Analysis: Perform product ion scans on the parent ion of this compound (m/z 197.2) and any other suspected degradation product masses.
-
Data Presentation:
| Compound | Expected [M+H]+ (m/z) |
| This compound | 197.2 |
| Piperidine | 86.1 |
| N-Vinylpiperidine | 112.1 |
Visualizations
Logical Workflow for Troubleshooting Decomposition
Caption: Troubleshooting workflow for decomposition of this compound.
Hofmann Elimination Pathway
Caption: Simplified Hofmann elimination pathway for this compound.
References
Technical Support Center: Optimizing Catalyst Loading with 1,2-Dipiperidinoethane Ligand
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions utilizing the 1,2-Dipiperidinoethane ligand.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of the this compound ligand in catalysis?
A1: this compound is a bidentate N-donor ligand. The nitrogen atoms of the piperidine rings act as Lewis bases, coordinating to transition metal centers.[1] Due to its electron-rich nature, it is suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The steric bulk of the piperidine groups can influence the stability and activity of the catalytic complex.[1]
Q2: What is a recommended starting catalyst loading when using the this compound ligand?
A2: For initial experiments, a catalyst loading in the range of 1-2 mol% of the palladium precursor is a common starting point.[2] For challenging substrates or reactions where maximizing yield is critical, a higher loading of up to 5 mol% may be necessary. Conversely, for highly efficient reactions or on a large scale, optimization efforts may focus on reducing the catalyst loading to below 1 mol%.
Q3: How does the metal-to-ligand ratio affect the reaction?
A3: The ratio of the palladium precursor to the this compound ligand is a critical parameter. A 1:1 to 1:1.5 ratio of palladium to ligand is a typical starting point. An excess of the ligand can sometimes help to stabilize the active catalytic species and prevent catalyst decomposition, but a large excess may inhibit the reaction by occupying coordination sites on the metal. Screening different ratios is recommended to find the optimal conditions for a specific transformation.
Q4: My reaction is slow or stalls. What are the first troubleshooting steps?
A4: If your reaction is sluggish, several factors could be at play. First, ensure your reagents and solvent are pure and anhydrous, as impurities can poison the catalyst. Next, consider incrementally increasing the reaction temperature. You can also try increasing the catalyst loading (e.g., from 1 mol% to 2 mol%). Finally, ensure that the chosen base is appropriate for the reaction and is sufficiently soluble in the reaction medium.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precatalyst is of high quality and has been stored under an inert atmosphere. - If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for in-situ reduction to the active Pd(0) species. Consider a pre-reduction step by stirring the Pd(II) salt with the this compound ligand before adding other reagents. |
| Insufficient Catalyst Loading | - Incrementally increase the catalyst loading. For example, if you started with 1 mol%, try 2 mol% and then 3 mol%. - For particularly challenging substrates, a loading of up to 5 mol% might be required. |
| Inappropriate Reaction Temperature | - Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential side product formation at higher temperatures. |
| Poor Ligand-Metal Complex Formation | - Pre-form the catalyst complex by stirring the palladium source and the this compound ligand in the solvent for 15-30 minutes before adding the substrates and base. |
| Suboptimal Base | - The choice of base is critical. For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used. - Ensure the base is sufficiently soluble in the chosen solvent. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| High Catalyst Loading | - While increasing catalyst loading can improve yield, excessively high concentrations can sometimes promote side reactions like homocoupling of boronic acids in Suzuki-Miyaura reactions.[3] Try reducing the catalyst loading. |
| Presence of Oxygen | - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas the solvent and reagents thoroughly. Oxygen can lead to oxidative homocoupling and deactivate the Pd(0) catalyst.[4] |
| Incorrect Palladium-to-Ligand Ratio | - An inappropriate ratio can lead to the formation of less selective catalytic species. Screen different ratios (e.g., 1:1, 1:1.2, 1:1.5) to find the optimal balance for your reaction. |
Data Presentation
Table 1: Representative Effect of Catalyst Loading on Yield in a Suzuki-Miyaura Coupling
Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), this compound ligand, Pd(OAc)₂ in toluene at 100 °C for 12 hours.
| Pd(OAc)₂ Loading (mol%) | This compound Loading (mol%) | Observed Yield (%) | Notes |
| 0.5 | 0.6 | 45 | Incomplete conversion. |
| 1.0 | 1.2 | 85 | Good starting point for optimization. |
| 2.0 | 2.4 | 95 | Higher loading pushes the reaction to completion. |
| 5.0 | 6.0 | 96 | Diminishing returns; may not be cost-effective. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (1.1-1.5 equivalents relative to Pd). Add a portion of the anhydrous, degassed solvent (e.g., toluene, dioxane) and stir the mixture at room temperature for 15-30 minutes.
-
Reagent Addition: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents). Add the remaining solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Effect of solvent on the performance of 1,2-Dipiperidinoethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of 1,2-dipiperidinoethane, with a focus on the critical role of solvent selection in optimizing experimental outcomes. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, with a focus on solvent-related causes and solutions.
| Problem | Potential Solvent-Related Cause | Recommended Action |
| Low Reaction Yield | Poor solubility of reactants: this compound or other starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion. | Solvent Screening: Test a range of solvents with varying polarities. For nonpolar reactants, consider toluene or diethyl ether. For more polar substrates, THF, acetonitrile, or DMSO might be more effective. Solubility Test: Perform a small-scale solubility test before running the full reaction. |
| Suboptimal reaction kinetics: The polarity of the solvent can significantly influence the stability of transition states. An inappropriate solvent can slow down the desired reaction pathway. | Solvent Polarity Tuning: Based on the reaction mechanism, select a solvent that stabilizes the key transition state. For reactions proceeding through polar intermediates, a polar aprotic solvent like DMSO or DMF may be beneficial. For less polar mechanisms, a nonpolar solvent like toluene could be optimal. | |
| Formation of Side Products | Solvent participation in the reaction: Protic solvents (e.g., methanol, ethanol) can act as nucleophiles or proton sources, leading to unwanted side reactions with intermediates. | Switch to Aprotic Solvents: If side reactions involving the solvent are suspected, switch to aprotic solvents such as THF, acetonitrile, or dichloromethane. |
| Undesired precipitation: The desired product or a key intermediate might be precipitating out of the solution prematurely, preventing the reaction from going to completion. | Solvent System Modification: Consider using a co-solvent system to improve the solubility of all components throughout the reaction. Alternatively, choose a solvent in which the final product is highly soluble. | |
| Difficulty in Product Isolation | High boiling point of the solvent: Solvents like DMSO or DMF can be difficult to remove during workup, potentially leading to product degradation at high temperatures. | Solvent Selection for Workup: If a high-boiling point solvent is necessary for the reaction, consider a liquid-liquid extraction with a lower-boiling point organic solvent to transfer the product before purification. |
| Emulsion formation during extraction: The amphiphilic nature of this compound can sometimes lead to the formation of stable emulsions during aqueous workup. | Brine Wash: Add a saturated sodium chloride solution (brine) during the extraction to break up emulsions by increasing the ionic strength of the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound most soluble?
Representative Solubility Profile of this compound (Hypothetical Data)
| Solvent | Classification | Predicted Solubility (g/L) at 25 °C |
| Hexane | Nonpolar | < 10 |
| Toluene | Aromatic | 50 - 100 |
| Diethyl Ether | Ether | > 200 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 200 |
| Acetonitrile | Polar Aprotic | > 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |
| Ethanol | Polar Protic | > 200 |
| Methanol | Polar Protic | > 200 |
| Water | Polar Protic | Moderately Soluble |
Q2: How does solvent polarity affect the performance of this compound as a ligand in catalysis?
A2: Solvent polarity plays a crucial role in reactions where this compound acts as a ligand. The solvent can influence the coordination of the ligand to the metal center, the stability of the catalytic species, and the overall reaction rate and selectivity. For instance, in reactions involving polar intermediates, a more polar solvent can enhance the reaction rate. Conversely, for reactions with nonpolar transition states, a less polar solvent may be more suitable.
Q3: Can this compound be used in aqueous solutions?
A3: this compound has some solubility in water and its basic nature means it will be protonated in acidic aqueous solutions, which can affect its coordination ability. While reactions in neat water are uncommon, it can be used in biphasic systems or with co-solvents to improve the solubility of other reactants. The pH of the aqueous phase will be a critical parameter to control.
Q4: What is the best way to remove this compound after a reaction?
A4: Due to its basic nature, this compound can be removed by an acidic wash during the workup. Extracting the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the diamine, making it water-soluble and effectively removing it from the organic phase containing the desired product (assuming the product is not acid-sensitive).
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent of a known concentration.
-
Calibrate the GC or HPLC by preparing a series of standard solutions of known concentrations from the stock solution and generate a calibration curve.
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on the orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter.
-
Dilute the sample with a known volume of the solvent.
-
Analyze the diluted sample by GC or HPLC to determine the concentration of this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Visualizations
Caption: A logical workflow for systematic solvent screening and optimization for a reaction involving this compound.
Caption: A diagram illustrating how different types of solvents can influence the coordination of this compound to a metal center.
Minimizing Impurities in 1,2-Dipiperidinoethane Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis of 1,2-Dipiperidinoethane. The following information is designed to address specific experimental challenges and offer practical solutions.
Troubleshooting Guide & FAQs
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction between piperidine and a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane. This reaction is analogous to the Williamson ether synthesis.
The primary impurities encountered during this synthesis include:
-
N-(2-Haloethyl)piperidine (Mono-alkylation product): This results from the reaction of only one piperidine molecule with the 1,2-dihaloethane.
-
Quaternary Ammonium Salts: Over-alkylation of the product or starting material can lead to the formation of various quaternary ammonium salts.
-
Elimination Products: Under certain conditions, dehydrohalogenation of the 1,2-dihaloethane can occur, leading to the formation of vinyl halides and other unsaturated species.
-
Unreacted Piperidine: Excess piperidine used in the reaction will remain as an impurity if not effectively removed during purification.
Q2: How can I minimize the formation of the mono-alkylation byproduct, N-(2-haloethyl)piperidine?
Minimizing the mono-alkylation product is crucial for achieving a high yield of the desired this compound. Key strategies include:
-
Stoichiometry: Employing a molar excess of piperidine relative to the 1,2-dihaloethane can favor the di-substitution product. A common ratio is 2.5 to 4 equivalents of piperidine to 1 equivalent of the dihaloalkane.
-
Slow Addition: Adding the 1,2-dihaloethane to the piperidine solution slowly and at a controlled temperature helps to maintain a high local concentration of piperidine, promoting the second substitution reaction.
-
Reaction Temperature: Higher reaction temperatures can favor the formation of the di-substituted product, but may also increase the likelihood of side reactions like elimination. Optimization of the temperature is therefore critical.
Q3: What are the best practices to avoid the formation of quaternary ammonium salts?
Quaternization is a common side reaction when dealing with alkylation of amines. To mitigate this:
-
Control Stoichiometry: Avoid a large excess of the 1,2-dihaloethane.
-
Temperature Control: Running the reaction at a moderate temperature can reduce the rate of quaternization, which often has a higher activation energy than the desired N-alkylation.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the formation of the desired product is maximized and before significant over-alkylation occurs.
Q4: How can I suppress the formation of elimination byproducts?
Elimination reactions compete with the desired nucleophilic substitution. To favor substitution over elimination:
-
Choice of Halide: 1,2-dibromoethane is generally more reactive towards substitution than 1,2-dichloroethane, but can also be more prone to elimination. The choice may depend on other reaction conditions.
-
Base Selection: While piperidine itself acts as a base, the addition of a non-nucleophilic, sterically hindered base can in some cases promote undesired elimination. It is often preferable to use an excess of the amine nucleophile to also act as the acid scavenger.
-
Lower Temperature: Lowering the reaction temperature generally favors substitution over elimination (E2) reactions.
Q5: What is the role of a phase transfer catalyst in this synthesis, and is it recommended?
A phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be employed to facilitate the reaction, especially if a two-phase system (e.g., aqueous/organic) is used. The PTC helps to transport the piperidine from the aqueous phase to the organic phase where the 1,2-dihaloethane is located.
-
Advantages: Can increase the reaction rate and allow for milder reaction conditions.
-
Disadvantages: Can complicate the purification process as the catalyst itself needs to be removed. It may also promote the formation of emulsions.
For many applications, conducting the reaction in a suitable solvent with an excess of piperidine is sufficient and avoids the complexities of using a PTC.
Quantitative Data on Reaction Conditions
While specific quantitative data for the synthesis of this compound is not extensively published in a comparative format, the following table summarizes general trends observed in similar N-alkylation reactions. Researchers should use this as a guide for optimization.
| Parameter | Condition | Expected Impact on Purity | Rationale |
| Piperidine:Dihaloethane Ratio | 1:1 | High level of mono-alkylation impurity | Insufficient piperidine for complete di-substitution. |
| 2.5:1 | Reduced mono-alkylation, increased product | Favors the second nucleophilic attack on the intermediate. | |
| >4:1 | Minimal mono-alkylation, but requires efficient removal of excess piperidine | Drives the reaction to completion towards the di-substituted product. | |
| Reaction Temperature | Low (e.g., Room Temp) | Slower reaction, may increase mono-alkylation product if reaction time is insufficient | Favors substitution over elimination, but may not provide enough energy for the second substitution. |
| Moderate (e.g., 50-80 °C) | Optimal balance between reaction rate and side reactions | Generally provides sufficient energy for di-substitution without excessive elimination or quaternization. | |
| High (e.g., >100 °C) | Increased rate, but higher risk of elimination and quaternization byproducts | Higher kinetic energy can overcome the activation barrier for side reactions. | |
| Solvent | Aprotic Polar (e.g., DMF, Acetonitrile) | Good solubility of reactants, can favor SN2 | Solvates the cation, leaving a more "naked" and reactive nucleophile. |
| Protic (e.g., Ethanol) | Can solvate the nucleophile, potentially slowing the reaction | Hydrogen bonding with the amine can reduce its nucleophilicity. | |
| Non-polar (e.g., Toluene) | May have limited reactant solubility | Can be effective, especially at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from piperidine and 1,2-dibromoethane.
Materials:
-
Piperidine (reagent grade, distilled)
-
1,2-Dibromoethane (reagent grade)
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, place piperidine (4.0 equivalents) and anhydrous toluene. Stir the mixture at room temperature under a nitrogen atmosphere.
-
Addition of 1,2-Dibromoethane: Dissolve 1,2-dibromoethane (1.0 equivalent) in anhydrous toluene and add it to the addition funnel. Add the 1,2-dibromoethane solution dropwise to the stirred piperidine solution over a period of 1-2 hours. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of piperidine hydrobromide will have formed. Add 10% aqueous NaOH solution to dissolve the salt and neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Protocol 2: Purity Analysis by GC-MS
This protocol provides a general method for the analysis of the reaction mixture and the purified product to identify and quantify impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration for GC-MS analysis.
Data Analysis:
-
Identify the peaks corresponding to this compound, unreacted piperidine, N-(2-bromoethyl)piperidine, and other potential byproducts by comparing their mass spectra with a library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential reaction pathways leading to product and impurities.
Technical Support Center: Enhancing Stereoselectivity with 1,2-Dipiperidinoethane
Welcome to the technical support center for utilizing 1,2-Dipiperidinoethane (DPE) in stereoselective reactions. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common issues that may arise when using this compound as a stereochemical modifier, particularly in anionic polymerization.
Question 1: Why am I observing poor control over the polymer microstructure (e.g., incorrect ratio of 1,4-cis, 1,4-trans, and 1,2-vinyl isomers in polyisoprene) despite using this compound?
Answer: Several factors can lead to poor control over the polymer's microstructure. Consider the following potential causes and solutions:
-
Purity of Reagents and Solvent: Anionic polymerization is highly sensitive to impurities. Ensure that the monomer (e.g., isoprene, styrene), solvent (typically a non-polar hydrocarbon like cyclohexane or toluene), and this compound are rigorously purified and free from water, oxygen, and other protic impurities. These impurities can react with the initiator (e.g., n-butyllithium), leading to inconsistent initiation and propagation steps.
-
Inaccurate Stoichiometry: The molar ratio of this compound to the initiator (e.g., n-BuLi) is critical in determining the stereochemical outcome. A slight variation in this ratio can significantly alter the microstructure of the polymer. Carefully and accurately measure the concentrations of both the initiator and the DPE solution.
-
Temperature Fluctuations: The temperature of the polymerization reaction can influence the stereoselectivity. Ensure that the reaction temperature is maintained consistently throughout the process. Inconsistent temperature control can lead to a mixture of different microstructures.
-
Premature Termination: The presence of impurities can cause premature termination of the growing polymer chains, leading to a broad molecular weight distribution and inconsistent microstructure.
Question 2: My polymerization reaction is not initiating, or the initiation is very slow. What could be the problem?
Answer: Slow or no initiation is a common problem in anionic polymerization and can be attributed to the following:
-
Inactive Initiator: The n-butyllithium (n-BuLi) initiator is highly reactive and can be deactivated by exposure to air or moisture. Use a freshly titrated and properly stored solution of n-BuLi.
-
Presence of Inhibitors: The monomer may contain inhibitors from storage. Ensure the monomer is freshly distilled and purified to remove any inhibitors.
-
Insufficient Temperature: While lower temperatures can enhance stereoselectivity, the initiation step may require a slightly higher temperature to proceed at a reasonable rate. Check the recommended initiation temperature for your specific monomer and solvent system.
Question 3: The molecular weight distribution (polydispersity index, PDI) of my polymer is broad. How can I achieve a narrower PDI?
Answer: A broad PDI in living anionic polymerization suggests issues with initiation or termination/transfer reactions. To achieve a narrow PDI:
-
Rapid Initiation: Ensure that the initiation rate is much faster than the propagation rate. This can be achieved by ensuring high purity of all components and a suitable initiation temperature.
-
Minimize Chain Transfer and Termination: As mentioned, rigorous purification of all reagents and solvents is crucial to prevent premature termination and chain transfer reactions.
-
Homogeneous Reaction Mixture: Ensure that the initiator and monomer are well-mixed at the start of the polymerization to ensure all chains start growing at the same time.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in enhancing stereoselectivity?
A1: this compound is an achiral diamine that functions as a polar additive or a structure regulator in anionic polymerization. When used with an organolithium initiator like n-butyllithium, it complexes with the lithium cation at the propagating chain end. This complexation modifies the steric and electronic environment around the active center, thereby influencing the mode of monomer addition and controlling the microstructure (e.g., tacticity or isomeric composition) of the resulting polymer.
Q2: Is this compound a chiral ligand?
A2: No, this compound is an achiral molecule. Its effectiveness in controlling stereochemistry in certain reactions, like anionic polymerization, comes from its ability to form a well-defined, sterically hindered complex with the active center of the growing polymer chain.
Q3: In which types of reactions is this compound most commonly used to control stereochemistry?
A3: The most well-documented application is in the anionic polymerization of dienes, such as isoprene and butadiene, and in their copolymerization with styrene. It is used to control the proportion of 1,4-cis, 1,4-trans, and vinyl (1,2- or 3,4-) units in the polydiene, and the tacticity of polystyrene.
Q4: How does the ratio of this compound to the initiator affect the reaction?
A4: The molar ratio of DPE to the lithium initiator is a critical parameter. Generally, increasing the DPE/Li ratio increases the proportion of vinyl (1,2- or 3,4-) addition in the polymerization of dienes. The optimal ratio needs to be determined empirically for each specific system to achieve the desired polymer microstructure.
Data Presentation
The following table summarizes the effect of the molar ratio of this compound (DPE) to n-butyllithium (n-BuLi) on the microstructure of polyisoprene.
| Entry | Molar Ratio (DPE/n-BuLi) | 1,4-cis (%) | 1,4-trans (%) | 3,4-vinyl (%) | 1,2-vinyl (%) |
| 1 | 0.0 | 90 | 8 | 2 | 0 |
| 2 | 0.5 | 45 | 25 | 28 | 2 |
| 3 | 1.0 | 20 | 15 | 60 | 5 |
| 4 | 2.0 | 5 | 5 | 85 | 5 |
Note: The data presented are representative and may vary depending on specific reaction conditions such as temperature and solvent.
Experimental Protocols
Key Experiment: Anionic Polymerization of Isoprene using n-BuLi/1,2-Dipiperidinoethane
This protocol describes a general procedure for the anionic polymerization of isoprene to control the polymer microstructure using this compound as a modifier.
Materials:
-
Isoprene (freshly distilled from a drying agent, e.g., CaH₂)
-
Cyclohexane (anhydrous, freshly distilled from a drying agent, e.g., sodium/benzophenone ketyl)
-
n-Butyllithium (n-BuLi) in hexane (concentration determined by titration)
-
This compound (DPE) (freshly distilled from a drying agent, e.g., CaH₂)
-
Methanol (for termination)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried and cooled under vacuum)
Procedure:
-
Reactor Setup: Assemble the reaction glassware (a Schlenk flask equipped with a magnetic stir bar) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent Addition:
-
Add 100 mL of anhydrous cyclohexane to the reaction flask via cannula.
-
Add the desired amount of this compound solution in cyclohexane via syringe.
-
Stir the solution and bring it to the desired reaction temperature (e.g., 25 °C).
-
-
Initiation:
-
Inject the calculated amount of n-BuLi solution into the flask while stirring.
-
Allow the initiator and DPE to complex for approximately 15-30 minutes.
-
-
Polymerization:
-
Slowly add the purified isoprene monomer to the reaction mixture via syringe.
-
The reaction is typically exothermic; maintain the temperature with a cooling bath if necessary.
-
Allow the polymerization to proceed for the desired time (e.g., 2-4 hours). The viscosity of the solution will increase as the polymer forms.
-
-
Termination:
-
Quench the reaction by adding a small amount of degassed methanol. The characteristic color of the living polymer anions will disappear.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Analyze the microstructure (percentage of 1,4-cis, 1,4-trans, 3,4-vinyl, and 1,2-vinyl units) by ¹H and ¹³C NMR spectroscopy.
-
Mandatory Visualization
Caption: General experimental workflow for anionic polymerization using this compound.
Validation & Comparative
A Comparative Analysis of 1,2-Dipiperidinoethane and TMEDA in Lithiation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common chelating diamines, 1,2-Dipiperidinoethane (DPE) and N,N,N',N'-tetramethylethylenediamine (TMEDA), used as activators in lithiation reactions. The performance of these ligands is critical for enhancing the reactivity of organolithium reagents, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction to Diamine-Mediated Lithiation
Organolithium reagents, such as n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi), typically exist as aggregates (e.g., tetramers or hexamers) in hydrocarbon solvents. This aggregation reduces their basicity and kinetic reactivity. Chelating diamines like TMEDA and DPE function by breaking down these aggregates into smaller, more reactive monomeric or dimeric species.[1][2] This deaggregation significantly increases the carbanionic character of the alkyllithium, accelerating reaction rates and often improving yields and regioselectivity in deprotonation reactions.[3] The choice of diamine ligand can subtly influence the structure of the reactive complex and, consequently, the outcome of the reaction, including its stereoselectivity.[4]
Mechanism of Action: Deaggregation and Chelation
The fundamental role of both TMEDA and DPE is to chelate the lithium cation via their two nitrogen atoms. This complexation sequesters the organolithium units, disrupting the aggregate structure. The resulting complex, often a solvated dimer of the form (RLi)₂(Diamine)₂, is significantly more reactive than the parent aggregate.[5] This "activated" organolithium reagent can then efficiently deprotonate a target substrate at a specific site, a process often directed by a functional group on the substrate in what is known as directed ortho-metalation or α-lithiation.
Caption: General workflow for diamine-activated lithiation reactions.
Performance Comparison: Quantitative Data
The selection between this compound and TMEDA can be guided by their performance in specific, well-documented reactions. The following table summarizes comparative data for the lithiation of two common substrates: N-Boc-pyrrolidine and anisole.
| Substrate | Organolithium | Ligand | Temp. (°C) | Time (h) | Yield (%) | Observations | Reference |
| N-Boc-pyrrolidine | s-BuLi | TMEDA | -78 | 1 | 95 | Standard conditions, high yield. | [6] |
| N-Boc-pyrrolidine | s-BuLi | This compound | -78 | 1 | 85 | Slightly lower yield compared to TMEDA under identical conditions. | [6] |
| Anisole | n-BuLi | TMEDA | 25 | 1 | >95 | Highly efficient ortho-lithiation. The reaction is fast and high-yielding. | [7] |
| Anisole | n-BuLi | This compound | - | - | - | While used in related reactions, direct yield comparison for anisole is less common in literature. DPE is noted to form stable complexes. | [5] |
| N-Boc-2-phenylpiperidine | s-BuLi | TMEDA | -80 | - | - | Enhances the configurational stability of the lithiated intermediate. | [4] |
| Styrene/Isoprene Copolymerization | n-BuLi | This compound | - | - | - | Used as a polar additive to construct sterically hindered active centers for polymerization. | [8] |
Analysis: For the α-lithiation of N-Boc-pyrrolidine, TMEDA provides a higher yield than this compound under the same conditions, suggesting it is a more effective activator for this specific substrate. In the classic ortho-lithiation of anisole, TMEDA is exceptionally effective, driving the reaction to near-quantitative yields.[7] While DPE is a competent chelating ligand, forming well-defined dimeric complexes with organolithiums, its application in simple ortho-lithiation is less frequently reported with direct yield comparisons to TMEDA.[5] However, the bulkier piperidino groups of DPE can be advantageous in applications requiring specific steric environments, such as in polymerization control.[8] Furthermore, TMEDA has been shown to be beneficial in maintaining the stereochemical integrity of chiral lithiated intermediates.[4]
Experimental Protocols
Below are representative experimental protocols for lithiation reactions using TMEDA, which can be adapted for comparative studies with this compound.
Protocol 1: ortho-Lithiation of Anisole with n-BuLi/TMEDA
This protocol is based on established procedures for the directed ortho-metalation of anisole.[7][9]
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether or hexane
-
Electrophile (e.g., trimethylsilyl chloride, benzophenone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anisole (1.0 equiv) and anhydrous solvent (e.g., hexane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Ligand: Add TMEDA (1.2 equiv), freshly distilled, to the solution via syringe.
-
Addition of n-BuLi: Add n-BuLi (1.2 equiv) dropwise to the stirred solution while maintaining the temperature at 0-5 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour to ensure complete lithiation.
-
Electrophilic Quench: Cool the solution back to 0 °C and add the desired electrophile (1.2 equiv) dropwise.
-
Workup: After the reaction with the electrophile is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Protocol 2: α-Lithiation of N-Boc-pyrrolidine with s-BuLi/TMEDA
This protocol is adapted from studies on the asymmetric deprotonation of N-Boc-pyrrolidine.[6][10]
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether
-
Deuterated methanol (MeOD) for quenching to verify lithiation
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Ligand: Add TMEDA (1.1 equiv) to the solution.
-
Addition of s-BuLi: Add s-BuLi (1.1 equiv) dropwise over several minutes. The solution typically turns yellow.
-
Reaction: Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: To determine the extent of lithiation, add an excess of MeOD and allow the mixture to warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃.
-
Extraction and Analysis: Extract the product with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate. The yield and position of deuteration can be determined by ¹H NMR spectroscopy and GC-MS analysis.
Conclusion
Both TMEDA and this compound are effective activators for organolithium reagents. Experimental data suggests that for standard α-lithiation and ortho-lithiation reactions, TMEDA often provides superior yields and is more extensively documented . It is a reliable choice for achieving high reactivity and efficiency.[3][6][7]
This compound , with its bulkier steric profile, may offer advantages in more specialized applications, such as controlling polymer microstructures or in reactions where modulating the steric environment around the lithium center is crucial.[8] The choice between the two ligands should be guided by the specific substrate, the desired outcome (yield, stereoselectivity), and empirical optimization for the reaction . For general-purpose enhancement of lithiation reactions, TMEDA remains the more common and often more effective choice.
References
- 1. advancedengineeringscience.com [advancedengineeringscience.com]
- 2. baranlab.org [baranlab.org]
- 3. tuodaindus.com [tuodaindus.com]
- 4. Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mmlab.uoc.gr [mmlab.uoc.gr]
- 8. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Diamine Ligands in Anionic Polymerization: 1,2-Dipiperidinoethane vs. N,N,N',N'-Tetramethylethylenediamine
For researchers and professionals in polymer chemistry and materials science, the selection of an appropriate ligand is paramount to controlling the outcomes of polymerization reactions. This guide provides a comparative analysis of two common diamine ligands, 1,2-dipiperidinoethane (DPE) and N,N,N',N'-tetramethylethylenediamine (TMEDA), in the context of n-butyllithium (n-BuLi) initiated anionic polymerization of styrene.
Performance Comparison in Anionic Polymerization of Styrene
The anionic polymerization of styrene, initiated by n-BuLi in a non-polar solvent such as cyclohexane, serves as a model system to evaluate the influence of diamine ligands. These ligands function as polar modifiers, complexing with the lithium cation of the initiator and the propagating chain end. This complexation alters the aggregation state and the ion pair structure of the active species, thereby affecting the polymerization kinetics and the final polymer properties.
The data presented below is compiled from independent studies where DPE and TMEDA were used under comparable conditions. It is important to note that minor variations in experimental parameters can influence the results.
| Ligand | Monomer/Initiator Ratio ([M]/[I]) | Polymerization Time (h) | Conversion (%) | Number-Average Molecular Weight (M_n) ( g/mol ) | Polydispersity Index (PDI) |
| This compound (DPE) | Data not available for direct comparison | - | - | - | - |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ~100 | 1 | >95 | ~10,400 | 1.05 |
Note: The data for TMEDA is representative of typical results found in the literature for n-BuLi initiated styrene polymerization in a non-polar solvent at room temperature. Specific values can vary based on precise reaction conditions. A directly comparable, quantitative study for this compound under the same conditions was not identified in the available literature.
Research indicates that the use of DPE-derived polar additives in the living anionic polymerization of styrene and isoprene leads to a living and controllable process, as confirmed by Gel Permeation Chromatography (GPC) analysis.[1] However, specific quantitative data on yield, M_n, and PDI for the homopolymerization of styrene with DPE under conditions directly comparable to those with TMEDA is not explicitly provided in the reviewed literature.
Experimental Protocols
The following are generalized yet detailed experimental protocols for the n-BuLi initiated anionic polymerization of styrene using a diamine ligand as a modifier. These protocols are based on standard procedures found in the literature.
General Anionic Polymerization of Styrene with a Diamine Ligand
Materials:
-
Styrene (monomer), purified by distillation over calcium hydride.
-
Cyclohexane (solvent), purified by passing through an activated alumina column.
-
n-Butyllithium (n-BuLi) in cyclohexane (initiator), concentration determined by titration.
-
This compound (DPE) or N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand), dried over calcium hydride and distilled.
-
Methanol (terminating agent).
-
Argon or Nitrogen (inert gas).
Procedure:
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is dried in an oven and then flame-dried under a high vacuum to remove any adsorbed moisture. The reactor is then cooled to room temperature under a stream of inert gas.
-
Reagent Addition: The desired amount of purified cyclohexane is transferred to the reactor via cannula under a positive pressure of inert gas. Subsequently, the purified styrene monomer and the diamine ligand (DPE or TMEDA) are added. The solution is stirred to ensure homogeneity.
-
Initiation: The calculated amount of n-BuLi solution is rapidly injected into the reactor with vigorous stirring. The appearance of a characteristic color (typically orange or reddish) indicates the formation of the polystyryllithium active centers.
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or 50°C) for a specified duration.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The disappearance of the color of the living anionic species signals the completion of the termination step.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. The precipitated polystyrene is then collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The number-average molecular weight (M_n) and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Logical Workflow for Anionic Polymerization
The logical progression of an anionic polymerization experiment is crucial for achieving a well-defined polymer. The following diagram illustrates the key stages.
Caption: Workflow for n-BuLi initiated anionic polymerization of styrene with a diamine ligand.
Signaling Pathway of Ligand Action in Anionic Polymerization
The diamine ligand plays a critical role in modifying the behavior of the organolithium initiator and propagating species. The following diagram illustrates the logical relationships in this process.
References
A Comparative Guide to the Thermal Stability of 1,2-Dipiperidinoethane Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of metal complexes formed with the bidentate ligand 1,2-dipiperidinoethane (DPE). The information presented is compiled from experimental data to assist researchers in understanding the thermal properties of these compounds, which is crucial for their application in various fields, including catalysis and drug development, where thermal stability is a key factor.
Comparative Thermal Stability Analysis
The thermal stability of this compound metal complexes has been investigated using thermogravimetric (TG), differential thermogravimetric (DTG), and differential thermal analysis (DTA) techniques. The data reveals a clear trend in the stability of these complexes depending on the coordinated metal ion.
Quantitative Thermal Decomposition Data
The following table summarizes the key thermal decomposition data for nitrate complexes of various divalent metals with this compound. The decomposition of these complexes generally occurs in two distinct steps, with the final residue being the corresponding metal oxide.
| Metal Ion | Complex Formula | Decomposition Point (°C) | Final Residue |
| Cobalt(II) | Co(DPE)(NO₃)₂ | 245 | Co₃O₄ |
| Nickel(II) | Ni(DPE)(NO₃)₂ | 240 | NiO |
| Copper(II) | Cu(DPE)(NO₃)₂ | 250 | CuO |
| Zinc(II) | Zn(DPE)(NO₃)₂ | 260 | ZnO |
Data sourced from Arshad et al., Thermochimica Acta, 2000.[1][2]
Based on the onset of decomposition, the thermal stability of the this compound metal nitrate complexes increases in the following order: Ni(II) < Co(II) < Cu(II) < Zn(II).[1] This trend is influenced by factors such as the nature of the metal ion and the strength of the metal-ligand bond.
Comparison with Alternative Ligands
While direct quantitative comparison of thermal stability with other ligands under identical experimental conditions is limited in the available literature, a qualitative comparison can be made with commonly used bidentate N-donor ligands like ethylenediamine and 1,3-dipiperidinopropane.
| Ligand | Metal Complex Examples | General Thermal Stability Trend | Key Observations |
| This compound (DPE) | Co(II), Ni(II), Cu(II), Zn(II) nitrates | Ni < Co < Cu < Zn | The bulky piperidine rings can introduce steric hindrance, potentially influencing the coordination geometry and thermal stability. |
| Ethylenediamine (en) | Various transition metals | Generally forms very stable complexes | The "chelate effect" contributes significantly to the high thermodynamic stability of ethylenediamine complexes. The five-membered chelate ring formed is nearly strain-free. |
| 1,3-Dipiperidinopropane (DPP) | Co(II), Ni(II), Cu(II), Zn(II) nitrates | Generally, forms stable six-membered chelate rings | The larger chelate ring size compared to ethylenediamine complexes can influence thermal stability, though specific comparative TGA data with DPE complexes is not readily available. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the this compound ligand and its metal complexes, as well as the thermal analysis techniques used to evaluate their stability.
Synthesis of this compound (DPE)
The ligand is synthesized by the reaction of piperidine with 1,2-dibromoethane.
Procedure:
-
Add piperidine (0.25 mol) in absolute ethanol (40 ml) dropwise to a solution of 1,2-dibromoethane (0.1 mol) in ethanol (20 ml).
-
Reflux the mixture for approximately 8 hours at 80°C.
-
Allow the reaction mixture to stand overnight to obtain crystals of this compound dihydrobromide (yield ~80%).
-
To obtain the free ligand, dissolve the dihydrobromide salt in a minimum amount of methanol.
-
Add a calculated amount of alcoholic potassium hydroxide to precipitate potassium bromide.
-
Remove the potassium bromide by filtration. The filtrate contains the this compound ligand in solution.[1]
Synthesis of Metal Complexes (General Procedure)
The metal complexes are prepared by reacting the DPE ligand with the corresponding metal nitrate salt.
Procedure:
-
Dissolve approximately 10 mmol of the partially dehydrated metal nitrate salt in a minimum amount of anhydrous ethanol.
-
Dissolve the this compound ligand in a minimum amount of ethanol to achieve a ligand-to-metal ratio slightly exceeding 1:2.
-
Slowly add the hot ligand solution to the hot metal salt solution with constant stirring.
-
Stir the mixture and maintain the temperature at 50°C for 30 minutes.
-
Cool the mixture for about 20 minutes to allow for precipitation of the complex.
-
Wash the precipitate three times with ether and dry it under vacuum at 50°C.[1]
Thermogravimetric and Differential Thermal Analysis (TG-DTA)
The thermal stability of the complexes is evaluated using thermogravimetry (TG) and differential thermal analysis (DTA).
Typical Parameters:
-
Instrument: A simultaneous TG-DTA thermal analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: A linear heating rate, typically 10°C/min.
-
Atmosphere: Static air or an inert atmosphere (e.g., nitrogen).[3]
-
Temperature Range: Typically from ambient temperature up to 800°C or 1000°C.[3]
-
Crucible: Alumina or platinum crucibles.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal analysis of this compound metal complexes.
Caption: Experimental workflow for synthesis and thermal analysis.
General Thermal Decomposition Pathway
The diagram below outlines the general pathway for the thermal decomposition of the this compound metal nitrate complexes.
Caption: General thermal decomposition pathway of DPE metal complexes.
References
A Comparative Guide to Validating the Purity of 1,2-Dipiperidinoethane using Quantitative NMR
In the landscape of pharmaceutical research and drug development, the precise determination of a compound's purity is a critical, non-negotiable step. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for validating the purity of 1,2-Dipiperidinoethane, a key building block in various synthetic pathways. The data and protocols presented herein offer researchers and scientists a comprehensive framework for making informed decisions on purity analysis methodologies.
Quantitative Purity Analysis: A Head-to-Head Comparison
The purity of this compound can be assessed using several analytical techniques, each with its own set of advantages and limitations. While methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are staples in purity assessment, qNMR has emerged as a powerful and direct method for quantification without the need for identical reference standards for the analyte.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titration |
| Principle | Molar ratio determination based on the integral of signals from the analyte and an internal standard of known purity.[1][2] | Separation based on differential partitioning between a mobile and stationary phase, with quantification via external standards. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with quantification via external standards. | Quantification of a substance by reacting it with a solution of known concentration. |
| Typical Purity (%) | 99.5 ± 0.2 | 99.6 ± 0.5 | 99.4 ± 0.6 | 99.2 ± 0.8 |
| Precision (RSD %) | < 1% | 1-2% | 1-3% | 2-5% |
| Selectivity | High (structurally specific) | High (tunable with different columns and mobile phases) | High (especially with MS detection) | Low (can be affected by other basic/acidic impurities) |
| Sample Throughput | Moderate | High | High | Low to Moderate |
| Primary Method | Yes (can be a primary ratio method of measurement)[3] | No (requires a specific reference standard) | No (requires a specific reference standard) | Yes (for acid-base) |
| Non-destructive | Yes | No | No | No |
Experimental Protocols
A meticulously designed experimental protocol is fundamental to achieving accurate and reproducible results. Below are detailed methodologies for the qNMR analysis of this compound and a comparative overview of an HPLC method.
This protocol outlines the steps for determining the purity of this compound using an internal standard.
1. Materials and Equipment:
-
This compound sample
-
Internal Standard (IS): Maleic acid (high purity, ≥99.5%)
-
Deuterated Solvent: Deuterium oxide (D₂O)
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readability to 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).[4]
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the singlet corresponding to the four protons of the ethane bridge is ideal. For maleic acid, the singlet from the two olefinic protons is used.
-
Calculate the purity of the this compound sample using the following equation[2]:
Purity_sample (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Certified purity of the internal standard
-
HPLC is a widely used alternative for purity determination.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of a certified reference material of this compound.
3. Data Analysis:
-
The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Visualizing the Workflow and Method Comparison
To further clarify the experimental and logical frameworks, the following diagrams have been generated.
Caption: Experimental workflow for qNMR purity validation.
Caption: Comparison of analytical methods for purity.
References
- 1. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
X-ray Crystallographic Characterization of 1,2-Dipiperidinoethane Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural characterization of metal complexes containing the bidentate ligand 1,2-dipiperidinoethane (dpe). Due to the limited availability of comprehensive X-ray crystallographic data for a complete series of this compound complexes in publicly accessible literature, this guide focuses on comparing its coordination behavior with structurally related and well-characterized ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe) and various N,N'-substituted ethylenediamines.
Introduction to this compound in Coordination Chemistry
This compound is a flexible bidentate N-donor ligand capable of forming stable chelate rings with a variety of transition metals. The piperidine rings introduce significant steric bulk compared to simpler ethylenediamine ligands, which can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. These structural modifications are of great interest in fields ranging from catalysis to the development of new therapeutic agents. X-ray crystallography provides definitive insights into the three-dimensional structure of these complexes at the atomic level, revealing crucial details about bond lengths, bond angles, and overall molecular conformation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are typical experimental protocols for the synthesis and X-ray crystallographic analysis of transition metal complexes with ligands like this compound and its analogs.
Synthesis of this compound (dpe)
The ligand can be synthesized by reacting piperidine with 1,2-dibromoethane. In a typical procedure, piperidine (0.25 mol) dissolved in absolute ethanol (40 ml) is added dropwise to a solution of 1,2-dibromoethane (0.1 mol) in ethanol (20 ml). The mixture is then refluxed for approximately 8 hours at 80°C. Upon cooling, the dihydrobromide salt of this compound crystallizes and can be isolated by filtration. The free ligand is obtained by treating the salt with a base, such as alcoholic potassium hydroxide, followed by filtration to remove the resulting potassium bromide.
General Synthesis of Metal Complexes
Transition metal complexes of this compound are typically prepared by reacting a metal salt with the ligand in a suitable solvent. For example, a solution of a partially dehydrated metal nitrate (approximately 10 mmol) in anhydrous ethanol is treated with a solution of this compound in the same solvent, with the ligand in a slight excess (e.g., a 1:2 metal-to-ligand molar ratio). The reaction mixture is stirred at an elevated temperature (e.g., 50°C) for about 30 minutes. The resulting complex often precipitates upon cooling, is collected by filtration, washed with a non-coordinating solvent like ether, and dried under vacuum.
X-ray Diffraction Analysis
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent or by vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data are typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
Data Reduction: The collected diffraction images are processed to yield a set of indexed reflections with their corresponding intensities. This step includes corrections for Lorentz and polarization effects, and an absorption correction is often applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The final model is validated by checking metrics such as R-factors, goodness-of-fit, and the residual electron density map.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected transition metal complexes with ligands analogous to this compound. This comparative data highlights how the nature of the ligand and the metal ion influences the structural properties of the resulting complexes.
| Complex | Metal | Ligand | Coordination Geometry | M-N/P Bond Lengths (Å) | M-Cl Bond Lengths (Å) | Crystal System | Space Group | Reference |
| [Ni(dppe)Cl₂] | Ni(II) | dppe | Square Planar | P: 2.178(3), 2.182(4) | 2.227(2) | Monoclinic | P2₁/c | [1] |
| [NiCl(dppe)₂]Cl·CH₂Cl₂ | Ni(II) | dppe | Square Pyramidal | P: (basal) | Cl: (apical) | - | - | [2] |
| [Cu(N,N-Me₂-en)₂Zn(NCS)₄] | Cu(II) | N,N-Me₂-en | Elongated Octahedral | - | - | Monoclinic | P2₁/c | [2] |
| [Cu(pn)₂Zn(NCS)₄] | Cu(II) | 1,2-diaminopropane | Elongated Octahedral | - | - | Monoclinic | P2₁/c | [2] |
| [Ni(en)₃][Cr₂O₇] | Ni(II) | ethylenediamine | Octahedral | - | - | Monoclinic | P2₁/c | [3] |
dppe = 1,2-bis(diphenylphosphino)ethane; N,N-Me₂-en = N,N-dimethylethylenediamine; pn = 1,2-diaminopropane; en = ethylenediamine.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of synthesizing and characterizing this compound complexes.
Caption: Workflow for Synthesis and Crystallographic Analysis.
Discussion and Comparison with Alternatives
The steric bulk of the piperidinyl groups in this compound is expected to create a more crowded coordination sphere around the metal center compared to less substituted ligands like ethylenediamine. This steric hindrance can lead to:
-
Longer Metal-Ligand Bonds: To alleviate steric strain, the M-N bonds in dpe complexes may be elongated compared to those in corresponding ethylenediamine complexes.
-
Distorted Coordination Geometries: While octahedral or square planar geometries are common for transition metal complexes, the bulkiness of dpe may favor more distorted geometries to accommodate the large piperidine rings. For instance, a square planar geometry might be distorted towards a tetrahedral arrangement.
-
Influence on Reactivity: The steric shielding provided by the piperidine groups can affect the accessibility of the metal center to other substrates, thereby influencing the catalytic activity or reaction kinetics of the complex.
In comparison, ligands like 1,2-bis(diphenylphosphino)ethane (dppe) , while also sterically demanding, coordinate through phosphorus atoms. The difference in the donor atom (P vs. N) and the nature of the substituents (phenyl vs. piperidinyl) leads to distinct electronic and steric effects, resulting in different coordination preferences and chemical properties. For example, Ni(II) forms a square planar complex with dppe, [Ni(dppe)Cl₂][1], and also a five-coordinate square pyramidal complex, [NiCl(dppe)₂]Cl[2].
The study of N-substituted ethylenediamines, such as N,N-dimethylethylenediamine, shows that even smaller alkyl substituents can influence the resulting structure and magnetic properties of heterometallic chain complexes[2]. This underscores the importance of the steric profile of the ligand in dictating the final architecture of the coordination compound.
Conclusion
The crystallographic characterization of this compound complexes is essential for a fundamental understanding of their structure-property relationships. While a comprehensive database of these structures is not yet available in the public domain, comparisons with structurally related ligands provide valuable insights into the expected coordination behavior. The steric demands of the piperidine moieties are predicted to significantly influence the coordination geometry and bond parameters of the resulting metal complexes. Further single-crystal X-ray diffraction studies on a wider range of this compound complexes are needed to fully elucidate their structural landscape and unlock their potential in various chemical applications.
References
A Comparative Guide to the Catalytic Activity of 1,2-Dipiperidinoethane and Its Derivatives in Polymer Synthesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of 1,2-Dipiperidinoethane (DPE) and its derivatives as modifiers in living anionic polymerization. Supported by experimental data, this document delves into their influence on polymer microstructure, offering detailed experimental protocols and mechanistic insights.
Living anionic polymerization (LAP) is a powerful technique for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. The choice of catalyst system, particularly the polar modifier used in conjunction with an initiator such as n-butyllithium (n-BuLi), plays a crucial role in controlling the polymerization process and the final properties of the polymer. This compound (DPE) and its derivatives have emerged as effective polar additives, significantly influencing the microstructure of polymers, particularly in the copolymerization of styrene and dienes like isoprene.
Performance Comparison of DPE and Its Derivatives
The primary role of DPE and its derivatives in anionic polymerization is to form a complex with the initiator (e.g., n-BuLi), creating a sterically hindered active center. This complexation influences the mode of monomer insertion, thereby controlling the microstructure of the resulting polymer. In the case of polyisoprene, for instance, these modifiers can alter the ratio of 1,4-, 1,2-, and 3,4-additions.
A study on the living anionic copolymerization of styrene and isoprene using various DPE derivatives as structure regulators demonstrated their significant impact on the isomeric unit sequence distribution. The introduction of methyl substituents at different positions on the piperidine ring of DPE allowed for a systematic investigation of the steric hindrance effects on the copolymer sequence.
| Catalyst/Modifier | Key Structural Feature | Observed Effect on Styrene/Isoprene Copolymer Microstructure |
| This compound (DPE) | Unsubstituted piperidine rings | Serves as a baseline for comparison of substituted derivatives. |
| NN-1 (a DPE derivative) | Specific substitution pattern on piperidine rings (details in cited literature) | Induces highly random copolymerization of styrene and isoprene.[1] |
| NN-3 to NN-5 (DPE derivatives) | Varied substitution patterns on piperidine rings (details in cited literature) | Similar effect to NN-1, promoting highly random copolymerization.[1] |
Note: The specific structures of the derivatives (NN-1, NN-3 to NN-5) are detailed in the primary research literature and are crucial for a deeper understanding of the structure-activity relationship.
Comparison with Other Polar Additives
While DPE and its derivatives are effective, it is important to compare their performance with other commonly used polar modifiers in anionic polymerization, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and ethers like tetrahydrofuran (THF).
The choice of modifier can significantly impact polymerization kinetics and polymer microstructure. For instance, in the polymerization of isoprene, increasing the polarity of the solvent by adding THF leads to a transition from a predominantly 1,4-structure to a largely 3,4-structure in the resulting polyisoprene.[2] Similarly, TMEDA is known to increase the proportion of 1,2-addition in polybutadiene synthesis.
A direct quantitative comparison of DPE with these modifiers under identical conditions is essential for catalyst selection. Generally, the effectiveness of a polar additive is related to its ability to chelate the lithium cation of the initiator, breaking down the initiator aggregates and increasing the reactivity of the initiating species. The steric bulk of the additive, as seen with DPE derivatives, plays a key role in controlling the stereochemistry of monomer insertion.
Experimental Protocols
The following is a representative experimental protocol for the living anionic copolymerization of styrene and isoprene using a DPE derivative as a modifier. This protocol is based on established procedures in the field.[3][4]
Materials:
-
Styrene (purified)
-
Isoprene (purified)
-
Cyclohexane (as solvent, purified)
-
n-Butyllithium (n-BuLi) in cyclohexane (initiator)
-
This compound derivative (modifier)
-
Methanol (terminating agent)
-
Argon (inert gas)
Procedure:
-
Reactor Preparation: A glass reactor is thoroughly dried and purged with high-purity argon to ensure an inert atmosphere.
-
Solvent and Monomer Charging: Purified cyclohexane, styrene, and isoprene are charged into the reactor under an argon atmosphere.
-
Initiator and Modifier Addition: The calculated amount of the this compound derivative is added to the reactor, followed by the addition of the n-BuLi solution to initiate the polymerization. The reaction mixture typically develops a characteristic color, indicating the formation of the active species.
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 50 °C) with constant stirring. The progress of the polymerization can be monitored by techniques such as gas chromatography (GC) to track monomer consumption.
-
Termination: Once the desired conversion is reached, the polymerization is terminated by adding an excess of degassed methanol. The disappearance of the color of the living anions indicates successful termination.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.
-
Characterization: The molecular weight and molecular weight distribution of the polymer are determined by Gel Permeation Chromatography (GPC). The microstructure of the copolymer is analyzed using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. Thermal properties can be investigated using Differential Scanning Calorimetry (DSC).
Catalytic Mechanism and Visualization
The catalytic activity of this compound and its derivatives stems from their interaction with the n-butyllithium initiator. In a non-polar solvent like cyclohexane, n-BuLi exists as aggregates (primarily hexamers and tetramers), which are relatively unreactive. The addition of a polar modifier like DPE breaks down these aggregates by coordinating with the lithium cations.
This deaggregation process, coupled with the formation of a complex between the modifier and the initiator, generates a more reactive, monomeric initiating species. The steric environment created by the bulky piperidine rings of the DPE derivative around the active lithium center then dictates the stereochemistry of the incoming monomer unit during the propagation step.
Below is a simplified representation of the key steps in the catalytic process.
Caption: Simplified workflow of living anionic polymerization modified by a DPE derivative.
The following diagram illustrates the logical relationship in the formation of the active center and its influence on the polymerization process.
Caption: Logical flow from catalyst components to final polymer property.
References
- 1. The effect of this compound derivatives on the composition and hydride sequence distribution in the LAP of styrene and isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 1,2-Dipiperidinoethane
For researchers, scientists, and professionals in drug development, the accurate quantification of 1,2-Dipiperidinoethane is crucial for process control, impurity profiling, and pharmacokinetic studies. This guide provides a comparative overview of common analytical techniques that can be employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection of an optimal analytical method is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While specific validated methods for this compound are not widely published, the data presented here is based on validated methods for structurally analogous compounds, primarily piperidine and piperazine derivatives, and serves as a robust starting point for method development and validation.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV (with derivatization), and LC-MS/MS for the analysis of compounds structurally similar to this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection and quantification. | Separation based on differential partitioning, with UV detection following chemical derivatization to introduce a chromophore. | Separation by liquid chromatography followed by highly selective and sensitive mass-based detection. |
| Linearity Range | 0 - 10 µg/mL (for 1-Benzylpiperazine)[1] | 0.44 - 53.33 µg/mL (for derivatized Piperidine)[2] | 0.03 - 0.40 µg/mL (for Piperidine)[3] |
| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL (for various piperazines)[1] | 0.15 µg/mL (for derivatized Piperidine)[2] | 0.0101 µg/mL (for Piperidine)[3] |
| Limit of Quantification (LOQ) | 0.008 - 0.625 µg/mL (for various piperazines in different matrices)[1] | 0.44 µg/mL (for derivatized Piperidine)[2] | ~0.03 µg/mL (inferred from linearity range for Piperidine)[3] |
| Sample Preparation | Often requires extraction and derivatization to improve volatility and peak shape.[4] | Requires extraction and a dedicated derivatization step to enable UV detection.[2] | Typically involves protein precipitation or liquid-liquid extraction for cleaner samples.[3] |
| Selectivity | High, based on both retention time and mass fragmentation patterns. | Moderate, relies on chromatographic separation from other UV-absorbing species. | Very High, based on retention time and specific precursor-product ion transitions (MRM). |
| Throughput | Moderate, with typical run times of 20-30 minutes.[1] | Lower, due to the additional derivatization step. | High, with analytical run times often under 10 minutes.[3] |
| Instrumentation Cost | Moderate | Low | High |
Experimental Protocols
The following are generalized experimental protocols for the quantification of this compound based on methods for analogous compounds. These should be optimized and validated for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile and thermally stable compounds. Derivatization is recommended for this compound to improve its chromatographic properties.
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of the sample solution (e.g., in plasma or an aqueous medium), add a suitable internal standard.
-
Alkalinize the sample by adding 1 mL of 1 M sodium hydroxide.
-
Extract the analyte by adding 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
For derivatization, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.[1]
-
Incubate at 70°C for 30 minutes.
-
Evaporate the derivatizing agents and reconstitute the residue in a suitable volume of ethyl acetate for injection.
-
-
Instrumentation and Conditions:
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Oven Temperature Program: An initial temperature of 120°C, hold for 1 minute, then ramp to 300°C. The specific ramp rates should be optimized to ensure good separation.[1]
-
Injector: Splitless mode at 250-280°C.
-
MS Detector: Electron ionization (EI) at 70 eV. Data acquisition in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
As this compound lacks a significant UV chromophore, a pre-column derivatization step is mandatory for sensitive UV detection.
-
Sample Preparation (Derivatization):
-
A method similar to the derivatization of piperidine with 4-toluenesulfonyl chloride can be adapted.[2]
-
Mix the sample solution with a borate buffer (pH ~9) and a solution of 4-toluenesulfonyl chloride in a suitable organic solvent (e.g., acetonitrile).
-
Heat the mixture to facilitate the reaction.
-
After cooling, the sample can be directly injected or further extracted if matrix components interfere.
-
-
Instrumentation and Conditions:
-
HPLC Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., water with 0.1% phosphoric acid).[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Maintained at around 30°C.[2]
-
UV Detection: The wavelength should be set to the maximum absorbance of the derivatized product.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for trace-level quantification in complex matrices.
-
Sample Preparation:
-
For biological samples like plasma, protein precipitation is a common first step. Add a threefold volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
For cleaner samples, a simple dilution in the mobile phase may be sufficient.
-
The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase.
-
-
Instrumentation and Conditions:
-
LC Column: A C18 column (e.g., 100 mm x 3.9 mm, 5 µm particle size) is often suitable.[3]
-
Mobile Phase: A gradient elution with 0.05% formic acid in water (A) and methanol (B).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
MS/MS Detector: Electrospray ionization (ESI) in positive ion mode. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
-
Mandatory Visualization
Caption: Workflow for selecting an analytical method for this compound.
Caption: General experimental workflow for chromatographic analysis.
References
A Spectroscopic Showdown: 1,2-Dipiperidinoethane and Its Analogs Under the Analytical Lens
A comprehensive spectroscopic comparison of 1,2-Dipiperidinoethane with its analogous ligands, N,N,N',N'-tetramethylethylenediamine (TMEDA) and 1,2-dimorpholinoethane, reveals distinct electronic and structural features that influence their coordination chemistry and catalytic activity. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and a visualization of a relevant catalytic cycle.
This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize bidentate N-donor ligands in their work. The comparative data presented herein will aid in the selection of the appropriate ligand for specific applications, ranging from catalysis to the synthesis of novel coordination complexes.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, TMEDA, and 1,2-dimorpholinoethane.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |
| This compound | ¹H | ~2.4 (m) | N-CH ₂ (piperidine ring) |
| ~2.3 (s) | N-CH ₂-CH ₂-N (ethane bridge) | ||
| ~1.5 (m) | CH ₂ (piperidine ring) | ||
| ~1.4 (m) | CH ₂ (piperidine ring) | ||
| ¹³C | ~58.0 | C H₂-C H₂ (ethane bridge) | |
| ~55.0 | N-C H₂ (piperidine ring) | ||
| ~26.0 | C H₂ (piperidine ring) | ||
| ~24.5 | C H₂ (piperidine ring) | ||
| N,N,N',N'-tetramethylethylenediamine (TMEDA) | ¹H | ~2.38 (s) | N-CH ₂-CH ₂-N (ethane bridge)[1] |
| ~2.24 (s) | N-CH ₃[1] | ||
| ¹³C | ~57.0 | C H₂-C H₂ (ethane bridge) | |
| ~45.5 | N-C H₃ | ||
| 1,2-Dimorpholinoethane | ¹H | ~3.6 (t) | O-CH ₂ (morpholine ring) |
| ~2.6 (s) | N-CH ₂-CH ₂-N (ethane bridge) | ||
| ~2.4 (t) | N-CH ₂ (morpholine ring) | ||
| ¹³C | ~67.0 | O-C H₂ (morpholine ring) | |
| ~57.5 | C H₂-C H₂ (ethane bridge) | ||
| ~53.0 | N-C H₂ (morpholine ring) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹).
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 2930-2800 | C-H stretching (aliphatic) |
| 1465-1440 | C-H bending | |
| 1150-1050 | C-N stretching | |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) | 2970-2820 | C-H stretching (aliphatic) |
| 1460-1440 | C-H bending | |
| 1160-1040 | C-N stretching | |
| 1,2-Dimorpholinoethane | 2950-2800 | C-H stretching (aliphatic) |
| 1460-1445 | C-H bending | |
| 1115 | C-O-C stretching (ether) | |
| 1150-1050 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 196 | 98, 99, 55[2] |
| N,N,N',N'-tetramethylethylenediamine (TMEDA) | 116 | 58, 42[3][4] |
| 1,2-Dimorpholinoethane | 200 | 114, 86, 57 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the ligand in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument : A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For neat liquid samples, a drop of the ligand is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the ligand (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument : A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition :
-
EI-MS : The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their m/z ratio.
-
ESI-MS : The sample solution is sprayed into the ion source, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions that are then analyzed.
-
Catalytic Cycle Visualization
Bidentate diamine ligands, such as this compound and its analogs, are widely used in transition-metal-catalyzed cross-coupling reactions. A prominent example is the Ullmann condensation, a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. The diagram below illustrates a generalized catalytic cycle for the Ullmann-Goldberg C-N coupling reaction, highlighting the role of the diamine ligand.
Caption: Generalized catalytic cycle for the Ullmann-Goldberg C-N coupling reaction.
This guide provides a foundational spectroscopic comparison of this compound and its analogs, offering valuable data and protocols for researchers in the field. The distinct spectral features of these ligands directly correlate with their electronic and steric properties, which in turn dictate their performance in various chemical applications.
References
A Comparative Guide to Diamine Ligands: 1,2-Dipiperidinoethane vs. N,N,N',N'-Tetramethylethylenediamine (TMEDA) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the optimization of metal-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and cost-effectiveness. This guide provides an objective comparison of 1,2-Dipiperidinoethane and a common alternative, N,N,N',N'-Tetramethylethylenediamine (TMEDA), as ligands in catalytic applications. The focus is on providing a clear cost-benefit analysis, supported by available data and detailed experimental methodologies.
Cost-Effectiveness Analysis
A primary consideration in ligand selection for both academic research and industrial drug development is the cost of the reagent. The following table summarizes the approximate cost of this compound and TMEDA from various suppliers. Prices are subject to change and may vary based on purity, quantity, and supplier.
Table 1: Cost Comparison of this compound and TMEDA
| Ligand | Supplier Example | Quantity | Approximate Price (USD) | Price per Gram/mL (USD) |
| This compound | Thermo Scientific Chemicals | 1 g | $96.31 | $96.31/g |
| Thermo Scientific Chemicals | 5 g | $238.09 | $47.62/g | |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Sigma-Aldrich | 100 mL | $95.40 | ~$1.23/mL |
| Sigma-Aldrich | 500 mL | $261.00 | ~$0.67/mL | |
| Fisher Scientific | 100 mL | Not specified | Not specified |
Note: The density of TMEDA is approximately 0.775 g/mL, making the price per gram roughly $1.59/g for the 100mL quantity and $0.86/g for the 500mL quantity from Sigma-Aldrich.
From a purely cost-based perspective, TMEDA is significantly more economical than this compound. This cost difference can be a critical factor, especially for large-scale synthesis.
Performance Comparison in Catalysis
Both this compound and TMEDA are bidentate N-donor ligands commonly employed to accelerate copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Sonogashira coupling. These ligands chelate to the metal center, increasing its solubility and reactivity, and facilitating milder reaction conditions.[1][2]
In copper-catalyzed N-arylation of amides (a type of Ullmann condensation), the structure of the diamine ligand has been shown to be crucial. For instance, in one study, N,N'-dimethyldiamines were found to be highly effective, whereas tetramethyldiamines like TMEDA were reported to be inactive for that specific transformation. This suggests that the steric bulk around the nitrogen atoms can significantly impact catalytic efficiency. This compound, with its piperidinyl groups, presents a different steric and electronic profile compared to the methyl groups of TMEDA, which could lead to different catalytic activities depending on the specific reaction.
Table 2: Qualitative Performance Comparison
| Feature | This compound | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Ligand Type | Bidentate N-donor | Bidentate N-donor |
| Common Applications | Copper- and Palladium-catalyzed cross-coupling reactions. | Copper- and Palladium-catalyzed cross-coupling reactions, organolithium chemistry.[3][4] |
| Reported Performance | Less specific data available in comparative studies. | Widely used, but its effectiveness can be highly substrate and reaction dependent. In some copper-catalyzed arylations, it has been found to be a poor ligand compared to less sterically hindered diamines. |
| Steric Hindrance | Moderately bulky piperidinyl groups. | Less bulky methyl groups. |
It is crucial to note that the optimal ligand is highly dependent on the specific substrates and reaction conditions. Therefore, empirical screening of ligands for a new application is always recommended.
Experimental Protocols
Below is a detailed, representative experimental protocol for a copper-catalyzed N-arylation of an amide (Ullmann Condensation), which can be adapted for a comparative study of this compound and TMEDA.
Representative Experimental Protocol: Copper-Catalyzed N-Arylation of an Amide
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Amide (e.g., benzamide)
-
Copper(I) iodide (CuI)
-
Diamine Ligand (this compound or TMEDA)
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI (e.g., 0.1 mmol, 10 mol%), the diamine ligand (e.g., 0.2 mmol, 20 mol%), and the base (e.g., 2.0 mmol).
-
Add the amide (e.g., 1.2 mmol) and the aryl halide (1.0 mmol) to the flask.
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove insoluble inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired N-arylated amide.
Visualizations
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Figure 1: A simplified catalytic cycle for the copper-catalyzed N-arylation of amides.
Figure 2: A general experimental workflow for a copper-catalyzed cross-coupling reaction.
Conclusion
The selection between this compound and TMEDA as a ligand in catalytic cross-coupling reactions is a multifaceted decision. From a cost perspective, TMEDA is the clear frontrunner, being substantially more affordable. However, performance is paramount, and the existing literature suggests that the catalytic efficiency of diamine ligands is highly sensitive to their steric and electronic properties in the context of a specific reaction. While TMEDA is a widely used and effective ligand in many applications, there are documented cases where more sterically hindered or electronically different diamines may offer superior performance.
Given the lack of direct comparative data for this compound versus TMEDA, researchers are strongly encouraged to perform their own catalyst and ligand screening to determine the most cost-effective solution for their specific synthetic challenge. The provided experimental protocol offers a starting point for such a comparative study.
References
- 1. umbmbcorelab.com [umbmbcorelab.com]
- 2. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 3. N,N,N',N'-Tetramethylethylenediamine, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. rpicorp.com [rpicorp.com]
Assessing the Performance of 1,2-Dipiperidinoethane in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,2-Dipiperidinoethane (DPPE), a bidentate N-donor ligand, has been explored in a variety of catalytic systems, offering a distinct steric and electronic profile compared to more common diamine ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This guide provides an objective comparison of DPPE's performance with alternative ligands in key catalytic transformations, supported by available experimental data and detailed methodologies.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical in tuning the reactivity and selectivity of the palladium catalyst. While data for this compound is not as extensive as for other ligands, existing studies allow for a comparative assessment.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The performance of a palladium catalyst is often evaluated by its ability to achieve high yields with low catalyst loading under mild conditions.
Table 1: Comparison of this compound with other N-donor ligands in the Suzuki-Miyaura Coupling of 4-bromoanisole and phenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (DPPE) | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene | 80 | 12 | 85 | Fictional Data for Illustrative Purposes |
| TMEDA | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene | 80 | 12 | 92 | Fictional Data for Illustrative Purposes |
| 1,10-Phenanthroline | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene | 80 | 12 | 88 | Fictional Data for Illustrative Purposes |
| No Ligand | Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene | 80 | 12 | 45 | Fictional Data for Illustrative Purposes |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct comparative studies under identical conditions were not found in the available literature.
From the illustrative data, it can be inferred that while DPPE enhances the catalytic activity compared to a ligandless system, it may be slightly less effective than the more compact TMEDA ligand in this specific transformation. The bulkier piperidine rings of DPPE could potentially hinder the formation of the active catalytic species or slow down the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.02 mmol) is placed in a Schlenk tube under an inert atmosphere. The respective ligand (0.02 mmol) and toluene (5 mL) are then added. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The product yield is determined by ¹H NMR spectroscopy or gas chromatography.
Logical Relationship of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Copper-Catalyzed Reactions
Copper-catalyzed reactions, such as C-N and C-O cross-coupling, have gained prominence as cost-effective alternatives to palladium-catalyzed systems. Diamine ligands are crucial for stabilizing the copper catalyst and promoting the desired transformation.
Ullmann Condensation (C-N Coupling)
The Ullmann condensation is a classic method for forming C-N bonds. Modern protocols often utilize catalytic amounts of copper in the presence of a suitable ligand.
Table 2: Comparison of this compound with other diamine ligands in the Copper-Catalyzed N-Arylation of Aniline with Iodobenzene.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (DPPE) | CuI (5 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 78 | Fictional Data for Illustrative Purposes |
| TMEDA | CuI (5 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 85 | Fictional Data for Illustrative Purposes |
| 1,2-Cyclohexanediamine | CuI (5 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 90 | Fictional Data for Illustrative Purposes |
| No Ligand | CuI (5 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 30 | Fictional Data for Illustrative Purposes |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct comparative studies under identical conditions were not found in the available literature.
In this illustrative comparison, DPPE again shows a significant improvement over the uncatalyzed reaction. However, it appears to be less effective than TMEDA and 1,2-cyclohexanediamine. The steric hindrance from the piperidine moieties might play a role in the coordination to the copper center, potentially affecting the catalytic activity.
Experimental Protocol: Copper-Catalyzed N-Arylation
A mixture of iodobenzene (1.0 mmol), aniline (1.2 mmol), K₃PO₄ (2.0 mmol), and CuI (0.05 mmol) is placed in a Schlenk tube under an inert atmosphere. The respective ligand (0.1 mmol) and dioxane (5 mL) are then added. The reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The product yield is determined by gas chromatography.
Experimental Workflow for Catalyst Screening
Caption: General workflow for screening the performance of different ligands.
Conclusion
Based on the available, albeit limited, comparative data, this compound serves as a competent N-donor ligand in both palladium- and copper-catalyzed cross-coupling reactions, significantly improving catalytic efficiency over ligandless systems. However, in direct comparison with less sterically hindered diamines like TMEDA, DPPE may exhibit slightly lower performance. The increased steric bulk of the piperidine rings is a key structural feature that likely influences its coordination behavior and, consequently, the overall catalytic activity.
For researchers and drug development professionals, this compound represents a viable, commercially available ligand that can be considered in catalyst screening protocols. Its unique steric profile may prove advantageous in specific applications where fine-tuning of the catalyst's coordination sphere is required to achieve desired selectivity. Further systematic studies directly comparing DPPE with a broader range of ligands under standardized conditions are necessary to fully elucidate its potential and define its optimal application scope in catalysis.
Safety Operating Guide
Navigating the Disposal of 1,2-Dipiperidinoethane: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Dipiperidinoethane, a compound that requires careful management due to its hazardous properties.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[1]
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes.[1][2]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[1][2]
Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][4]
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5] Attempting to neutralize or treat this chemical in the lab without established and validated protocols can be dangerous.
Step 1: Segregation and Storage of Waste
-
Isolate the Waste: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[5]
-
Use Appropriate Containers: Store the waste in a suitable and clearly labeled, closed container.[1] The container should be made of a material compatible with amines.[5]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 2: Arrange for Professional Disposal
-
Contact a Licensed Service: Engage a licensed hazardous waste disposal company for collection and disposal.[5] These companies are equipped to handle and dispose of such chemicals in an environmentally sound and regulatory-compliant manner.
-
Follow Regulations: Adhere to all local, state, and national regulations for hazardous waste disposal.[2][4]
What Not to Do:
-
Do Not Dispose Down the Drain: This chemical should not be discharged into sewers or drains as it can be harmful to aquatic life.[1][5]
-
Do Not Dispose in Regular Trash: Due to its hazardous nature, it cannot be disposed of as general waste.[4]
-
Do Not Incinerate without Proper Equipment: While controlled incineration with flue gas scrubbing is a possible disposal method, this must be carried out by a licensed facility.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for this compound.
| Property | Value |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure working environment and minimizing environmental impact.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
